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Cerium(III) fluoride xhydrate

Cat. No.: B13783719
M. Wt: 215.127 g/mol
InChI Key: CRJRBILIOYRLBO-UHFFFAOYSA-K
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Description

Contextualization within Rare Earth Fluoride (B91410) Chemistry and Advanced Materials Science

Cerium(III) fluoride (CeF₃) is a prominent member of the rare earth fluoride family, a class of inorganic compounds that has garnered significant attention in advanced materials science. stanfordmaterials.comstanfordmaterials.com Rare earth fluorides, in general, are prized for their unique optical, electrical, and magnetic properties, which stem from the 4f electrons of the lanthanide elements. alfa-chemistry.com These materials are characterized by high thermal stability, low phonon energy, and biocompatibility, making them suitable for a wide array of high-tech applications. stanfordmaterials.com

In the broader landscape of materials science, rare earth fluorides serve as crucial raw materials for producing rare earth metals and alloys. alfa-chemistry.com They are integral components in the fabrication of fluoride optical fibers, infrared anti-reflective films, and advanced luminescent materials. alfa-chemistry.com Unlike oxides, fluorides possess lower phonon energies, which minimizes non-radiative energy losses and enhances luminescence efficiency, a particularly valuable trait for upconversion and downconversion materials used in bioimaging and solar cells. alfa-chemistry.com Cerium(III) fluoride, specifically, is noted for its high chemical stability and excellent optical properties, establishing it as a key material in the development of scintillators, lasers, and specialty glasses. stanfordmaterials.comstanfordmaterials.comottokemi.com The study of its hydrated form, Cerium(III) fluoride xhydrate (CeF₃·xH₂O), represents a specialized niche within this field, focusing on how the incorporation of water molecules into the crystal lattice influences its synthesis and functional properties.

Historical Trajectory and Evolution of Research on Cerium(III) Fluoride Compounds

Research into cerium compounds has a long history, with early studies focusing on the fundamental chemistry and properties of cerium and its salts. The investigation of the complexation of cerium(III) with fluoride ions in aqueous solutions dates back to the mid-20th century, with researchers in 1957 exploring the thermodynamic stability of these complexes. acs.orghathitrust.org These foundational studies laid the groundwork for understanding the behavior of cerium fluoride in different chemical environments.

The evolution of research has been marked by a shift from fundamental characterization to the synthesis and application of nanostructured cerium fluoride. Over the last few decades, significant progress has been made in controlling the size and shape of cerium fluoride crystals at the nano- and micro-scale. rsc.org This has been driven by the development of sophisticated solution-phase synthesis techniques, including precipitation, hydrothermal and solvothermal methods, and microwave-assisted synthesis. alfa-chemistry.comresearchgate.net The focus on nanoscale materials is motivated by the unique properties that emerge at this scale, which are not present in bulk materials. Modern research continues to build on this trajectory, exploring the synthesis of highly uniform, water-dispersible CeF₃ nanoparticles for various applications. csic.es

Significance of Hydrated Forms of Cerium(III) Fluoride in Contemporary Research

The hydrated forms of cerium(III) fluoride, denoted as CeF₃·xH₂O, are of particular interest in contemporary research for several reasons. The degree of hydration can influence the material's crystal structure, morphology, and, consequently, its physical and chemical properties. Many synthesis routes for cerium fluoride, especially those conducted in aqueous environments like hydrothermal or precipitation methods, naturally lead to the formation of hydrated species. csic.esias.ac.in Understanding the role of water is crucial for controlling the synthesis process and achieving desired material characteristics.

Unresolved Challenges and Future Research Directions in CeF₃·xH₂O Studies

Despite significant advancements, several challenges remain in the field of CeF₃·xH₂O research. A primary challenge lies in achieving precise control over the stoichiometry of hydration (the 'x' in CeF₃·xH₂O) during synthesis, as this can have a profound impact on the material's properties. The synthesis of monodisperse, highly crystalline nanoparticles with specific morphologies and excellent dispersibility in aqueous solutions remains a complex task. rsc.org Another challenge is the comprehensive characterization of the hydrated species, both in solid-state and in solution, to fully understand the structure-property relationships.

Future research is expected to focus on several key areas. There is a growing interest in the application of cerium fluoride nanoparticles in biomedicine, for example, as scintillators for X-ray imaging and as agents in photodynamic therapy. nih.gov This will require further studies into the surface modification of CeF₃·xH₂O nanoparticles to enhance their biocompatibility and targeting capabilities. Another promising direction is the development of novel composite materials that incorporate CeF₃·xH₂O to leverage its unique optical and chemical properties. For instance, its use as a radical scavenger in polymer electrolyte membranes for fuel cells is an active area of investigation. mdpi.com Further exploration of the fundamental chemistry of the Ce-F-H₂O system under various conditions could lead to the discovery of new phases with novel properties. orscience.ruresearchgate.net

Data Tables

Table 1: Synthesis Methods for Cerium Fluoride Nanoparticles

Synthesis MethodPrecursorsSolvent/MediumTemperatureResulting Morphology/SizeReference
PrecipitationCerium nitrate (B79036), Sodium tetrafluoroborate (B81430)Ethylene (B1197577) glycol/waterRoom TemperatureUniform, water-dispersible nanoparticles (lentil-like) csic.es
HydrothermalCerium nitrate, Ammonium (B1175870) fluorideDeionized waterLow TemperatureIrregular gravel shape ias.ac.in
Polyol-assistedCerium nitrate, Terbium nitrate, Ammonium fluorideEthylene glycolRoom Temperature (followed by calcination)Nanocrystals (~15 nm) semanticscholar.org
Microwave-hydrothermalCerium nitrate, Potassium borofluorideWaterNot specifiedMultidimensional disk-like microcrystals researchgate.net
Dry SynthesisCerium dioxide, Ammonium hydrogen difluorideSolid-state reaction390 K (for intermediate)Rod-shaped nanorods (~150x20 nm) nih.gov

Table 2: Properties of Cerium Fluoride Compounds

CompoundCrystal SystemSpace GroupKey PropertiesNoted ApplicationsReference
Cerium(III) fluoride (CeF₃)HexagonalP3c1High thermal and chemical stability, fast response time, low vibrational energiesScintillators, lasers, optical coatings, polishing agent ottokemi.comsemanticscholar.orgwikipedia.org
Ce₃F₁₀·3H₂OCubicNot specifiedNew hydrated phase discovered from hydrothermal treatment of CeF₄·H₂OResearch interest orscience.ruresearchgate.net
Tb³⁺-doped CeF₃HexagonalP3c1Green luminescence under UV, paramagneticLighting, displays, biomedical imaging semanticscholar.org
CeF₃ NanoparticlesHexagonalP3c1High surface area, redox activity, UV absorption at ~250 nmAntioxidants, radioprotectors, catalysts nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeF3H2O B13783719 Cerium(III) fluoride xhydrate

Properties

Molecular Formula

CeF3H2O

Molecular Weight

215.127 g/mol

IUPAC Name

cerium(3+);trifluoride;hydrate

InChI

InChI=1S/Ce.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

CRJRBILIOYRLBO-UHFFFAOYSA-K

Canonical SMILES

O.[F-].[F-].[F-].[Ce+3]

Origin of Product

United States

Synthetic Methodologies and Nanostructure Engineering of Cerium Iii Fluoride Xhydrate

Solution-Phase Synthesis Techniques for CeF₃·xH₂O

Solution-phase synthesis offers a versatile platform for the fabrication of CeF₃·xH₂O nanostructures with diverse morphologies. These methods generally involve the reaction of cerium precursors with a fluoride (B91410) source in a liquid medium under controlled conditions.

Hydrothermal and Solvothermal Approaches for CeF₃·xH₂O Formation

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline nanomaterials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. For the synthesis of CeF₃·xH₂O, a cerium salt, typically cerium nitrate (B79036) or chloride, is reacted with a fluoride source, such as sodium fluoride or ammonium (B1175870) fluoride.

Co-precipitation Methods and Controlled Nucleation of Cerium(III) Fluoride Hydrates

Co-precipitation is a straightforward and cost-effective method for synthesizing CeF₃·xH₂O. This technique involves the simultaneous precipitation of cerium ions and fluoride ions from a solution by exceeding the solubility product of cerium(III) fluoride. A common approach is to add a solution of a fluoride salt to a solution containing a cerium(III) salt, leading to the formation of a CeF₃·xH₂O precipitate.

The control over the nucleation and growth stages is critical in determining the particle size, size distribution, and morphology of the final product. mdpi.com Controlled nucleation can be achieved by carefully managing the supersaturation of the solution, which is influenced by factors such as reactant concentrations, the rate of addition of the precipitating agent, temperature, and pH. nih.gov For instance, a slower addition rate can lead to a lower supersaturation level, favoring crystal growth over new nucleation and resulting in larger particles. The use of capping agents or surfactants can also influence the nucleation process and passivate the surface of the growing crystals, thereby controlling their size and preventing agglomeration. nih.gov The morphology of the resulting powder is highly dependent on whether the precipitate is amorphous or crystalline, which can be controlled by the molar ratio of the reactants and the mixing speed. mdpi.com

ParameterInfluence on Product Characteristics
Reactant Concentration Affects the degree of supersaturation, influencing nucleation and growth rates.
Mixing Speed Can determine whether the resulting precipitate is amorphous or crystalline. mdpi.com
Molar Ratio of Reactants A key factor in controlling the formation of amorphous versus crystalline phases. mdpi.com
pH Influences the solubility of cerium salts and the reaction kinetics. nih.gov
Temperature Affects both the solubility of reactants and the kinetics of nucleation and growth. nih.gov
Additives (e.g., surfactants) Can control particle size and prevent agglomeration by surface passivation. nih.gov

Polyol and Non-aqueous Routes for CeF₃·xH₂O Nanocrystal Synthesis

The polyol method is a versatile non-aqueous approach for the synthesis of a wide range of nanomaterials, including CeF₃·xH₂O. rsc.org In this method, a polyol, such as ethylene (B1197577) glycol or diethylene glycol, serves as both the solvent and a reducing agent (though reduction is not the primary mechanism for CeF₃ formation). The high boiling point of polyols allows for reactions to be carried out at elevated temperatures, facilitating the formation of crystalline products.

Cerium PrecursorFluoride Source (mmol)SolventTemperature (°C)Time (h)Resulting Morphology
Ce(NO₃)₃·6H₂O (2 mmol)NH₄F (6)Ethylene Glycol (40 mL)180480D Nanoparticles
Ce(NO₃)₃·6H₂O (2 mmol)NH₄F (16, 24, 32)Ethylene Glycol (40 mL)180482D Hexagonal Nanoplates

Table based on findings from a polyol-mediated synthesis study. halide-crylink.com

Microwave-Assisted Synthesis of Cerium(III) Fluoride Hydrate (B1144303) Nanostructures

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials. The volumetric heating provided by microwaves can lead to faster reaction rates and more uniform nucleation, resulting in products with narrow size distributions. acs.org This technique has been successfully applied to the synthesis of CeF₃ nanostructures with various morphologies.

The use of a complexing reagent, such as ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂H₂EDTA), can play a crucial role in controlling the morphology of the final product. halide-crylink.com The complexing agent can form a stable complex with Ce³⁺ ions, which then gradually dissociates to release the cerium ions for reaction with fluoride ions. This controlled release can facilitate the formation of uniform nanoparticles. The reaction time under microwave irradiation is also a critical parameter that influences the size and morphology of the CeF₃ nanostructures. For instance, flower-like CeF₃ nanostructures assembled from nanodisks have been synthesized via a microwave irradiation route. halide-crylink.com

Complexing AgentMicrowave PowerReaction TimeResulting MorphologyAverage Size
Na₂H₂EDTANot Specified6 minOblate nanodisks with blurry outlinesNot Specified
Na₂H₂EDTANot Specified13 minAssembled flower-like structuresNot Specified
Na₂H₂EDTANot Specified26 minComplete flower-like nanostructures~190 nm

Table illustrating the evolution of CeF₃ nanoflower morphology with reaction time under microwave irradiation. halide-crylink.com

Dry Synthesis Methods for Cerium(III) Fluoride xHydrate Precursors

Dry synthesis methods offer an alternative to solution-based approaches, often involving solid-state reactions at elevated temperatures. These methods can be advantageous for large-scale production and for avoiding the use of solvents.

Thermal Decomposition Pathways of Ammonium Cerium Fluoride Intermediates

A notable dry synthesis route for cerium fluoride involves the thermal decomposition of ammonium cerium fluoride intermediates. This method typically begins with the solid-state reaction of a cerium source, such as cerium dioxide (CeO₂), with an ammonium fluoride salt, like ammonium hydrogen difluoride (NH₄HF₂), to form an intermediate complex. acs.orgnih.gov This intermediate is then thermally decomposed at a higher temperature to yield cerium fluoride.

For example, CeO₂ can be reacted with NH₄HF₂ at a specific temperature to form the intermediate (NH₄)₄CeF₈. acs.orgnih.gov Subsequent heating of this intermediate in an inert atmosphere leads to its decomposition, and the final product, either cerium tetrafluoride (CeF₄) or cerium trifluoride (CeF₃), is determined by the decomposition temperature. acs.orgnih.gov The formation of CeF₃ occurs at a higher temperature compared to CeF₄. acs.orgnih.gov

PrecursorsMolar Ratio (CeO₂:NH₄HF₂)Intermediate Formation TemperatureIntermediate CompoundDecomposition TemperatureFinal Product
CeO₂ + NH₄HF₂1:6390 K (117 °C)(NH₄)₄CeF₈570 K (297 °C)CeF₄
CeO₂ + NH₄HF₂1:6390 K (117 °C)(NH₄)₄CeF₈1070 K (797 °C)CeF₃

Table summarizing the dry synthesis process of CeF₃ via the thermal decomposition of an ammonium cerium fluoride intermediate. acs.orgnih.gov

Chemical Vapor Deposition (CVD) for Cerium(III) Fluoride Thin Films

Chemical Vapor Deposition (CVD) has been effectively utilized for the synthesis of nanocrystalline cerium(III) fluoride thin films. This technique involves the use of a precursor compound which, upon vaporization and subsequent decomposition on a heated substrate, forms a thin film of the desired material. A common precursor for the deposition of CeF₃ is the second-generation cerium(III) compound, Ce(hfa)₃·diglyme (B29089), where hfa is 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate and diglyme is bis(2-methoxyethyl)ether. researchgate.netscispace.com

In a typical CVD process, the precursor is vaporized and transported to a reaction chamber containing a substrate, such as Si(100). The deposition is carried out under a controlled atmosphere, for instance, a mixture of nitrogen (N₂) and oxygen (O₂). The substrate is maintained at an elevated temperature to facilitate the decomposition of the precursor and the formation of the cerium(III) fluoride film. The resulting films are often polycrystalline and exhibit the hexagonal phase of CeF₃. researchgate.netscispace.com

Key parameters influencing the properties of the deposited films include the precursor choice, substrate temperature, and the composition of the carrier gas. For example, thermal CVD using Ce(hfac)₃ precursors with oxygen as the carrier gas at 450 °C has been shown to produce mixed Ce(III)/Ce(IV) oxides with fluoride impurities. However, these fluoride impurities can be eliminated by introducing moist oxygen as the carrier gas or by annealing the deposited films in an oxygen atmosphere. rsc.org

Pulsed Electron Beam Evaporation for CeF₃ Nanopowder Production

Pulsed Electron Beam Evaporation (PEBE) is a physical vapor deposition technique that has been successfully employed for the production of cerium(III) fluoride nanopowders. This method involves the evaporation of a solid target material using a high-energy pulsed electron beam in a vacuum environment. The vaporized material then condenses to form nanoparticles. halide-crylink.comhalide-crylink.commdpi.com

The PEBE method offers a high evaporation rate of the target material, on the order of several grams per hour, and a high percentage of nanopowder collection, which can exceed 70%. halide-crylink.commdpi.com The resulting CeF₃ nanopowder typically consists of a primary hexagonal CeF₃ phase, with a coherent scattering region in the nanometer range, indicating the nanocrystalline nature of the product. halide-crylink.commdpi.com These nanopowders are characterized by a high specific surface area and a significant pore volume. halide-crylink.com

Post-synthesis annealing of the CeF₃ nanopowder in air at different temperatures can be used to modify its physicochemical properties. For instance, annealing at temperatures up to 300°C can lead to an improvement in textural parameters, such as an increase in the size and volume of pores, with a slight decrease in the specific surface area. halide-crylink.com However, annealing at higher temperatures, such as 500°C, can induce a phase transformation, leading to the formation of the cubic CeO₂ phase. halide-crylink.commdpi.com This transformation also affects the luminescent and magnetic properties of the nanopowder. halide-crylink.com

Table 1: Comparison of CVD and PEBE Synthesis Methods for Cerium(III) Fluoride

FeatureChemical Vapor Deposition (CVD)Pulsed Electron Beam Evaporation (PEBE)
Product Form Thin FilmsNanopowders
Precursor/Target Volatile organometallic compounds (e.g., Ce(hfa)₃·diglyme)Solid CeF₃ target
Phase Typically hexagonal CeF₃Primarily hexagonal CeF₃, can form CeO₂ upon annealing
Key Parameters Precursor chemistry, substrate temperature, carrier gas compositionElectron beam energy, vacuum pressure, target material
Post-processing Annealing may be used to remove impuritiesAnnealing can modify particle size, porosity, and phase

Morphological and Size Control in this compound Systems

Directed Synthesis of Nanoparticle, Nanorod, and Disk-like Morphologies

The morphology of this compound nanostructures can be tailored through various synthetic strategies to yield nanoparticles, nanorods, and disk-like shapes. These different morphologies can significantly influence the material's properties and potential applications.

Nanoparticles: CeF₃ nanoparticles of 5–10 nm have been synthesized using the polyol method, where CeCl₃ and HF are heated in ethylene glycol at 180°C. researchgate.net Co-precipitation is another common method for producing CeF₃ nanoparticles. mdpi.com

Nanorods: Rod-shaped CeF₃ nanorods with a length of about 150 ± 5 nm and a diameter of approximately 20 ± 2 nm have been synthesized from the thermal decomposition of (NH₄)₄CeF₈ in an argon gas flow. acs.org

Disk-like Morphologies: Uniform and monodisperse disk-like CeF₃ particles, with diameters around 230 nm and thicknesses of about 76 nm, have been successfully synthesized via a microwave-assisted route using ethylenediaminetetraacetic acid disodium salt (Na₂H₂EDTA) as a complexing reagent. halide-crylink.com An ultrasound-assisted ionic liquid method has also been employed to produce CeF₃:Tb³⁺ nanodisks with an average diameter of 450 nm and a thickness of 80 nm. halide-crylink.com Furthermore, a microwave-assisted method using Na₂H₂EDTA has been shown to produce flower-like CeF₃ nanostructures that are assembled from nanodisks. halide-crylink.com

Influence of Reaction Parameters (e.g., pH, Precursors, Temperature) on Particle Characteristics

The characteristics of this compound particles are highly dependent on the reaction parameters during synthesis. Careful control of these parameters allows for the tuning of particle size, shape, and crystallinity.

pH: The pH of the reaction medium plays a crucial role in the synthesis of nanoparticles. Generally, a higher pH leads to a higher reduction rate, which can result in the aggregation of nanoparticles if the rate is too high (pH > 9-10). ijcce.ac.ir Conversely, at low pH values (below 5), oxidation may occur instead of reduction. ijcce.ac.ir The pH can also affect the surface charge of the nanoparticles, influencing their stability and aggregation behavior. ijcce.ac.ir

Precursors: The choice of precursors, particularly the fluorine source, has a significant impact on the morphology of the final product. For instance, in a microwave-hydrothermal synthesis, using NH₄F as the fluorine source can lead to the formation of hollow CeF₃ nanocrystals, while the use of KBF₄ can result in multidimensional disk-like microcrystals. researchgate.net The use of different fluorine sources (KBF₄, NaF, NH₄F) in an ultrasound-assisted route has been shown to produce CeF₃ nanocrystals with disk, rod, and dot morphologies, respectively. researchgate.net

Temperature: Reaction temperature is a key parameter for controlling the size and shape of rare earth nanoparticles. mdpi.com In the polyol synthesis of CeF₃ nanoparticles, crystalline particles are formed at a temperature of 180°C. researchgate.net Annealing temperature also significantly affects the particle characteristics. For CeF₃ nanoparticles produced by PEBE, annealing at 350°C and 500°C in air resulted in an increase in particle size from an initial ~9.6 nm to 17.6 nm and 63.7 nm, respectively. mdpi.comurfu.ru

Engineering of Core-Shell Architectures (e.g., TbF₃@CeF₃, CeF₃@LaF₃)

Core-shell architectures offer a way to combine the properties of different materials and enhance the performance of the nanoparticles, particularly their luminescent properties.

TbF₃@CeF₃: Terbium fluoride nanocrystals coated with a cerium fluoride shell (TbF₃@CeF₃) have been synthesized via a co-precipitation method. scispace.com In this process, the core-shell structure forms spontaneously from a solution containing both terbium and cerium ions. scispace.com The resulting nanocrystals are typically small discs with an average diameter of around 10 nm and exhibit a trigonal crystal structure. scispace.comnih.gov The concentration of Tb³⁺ ions is found to increase from the surface to the core of the nanocrystals. scispace.com

CeF₃@LaF₃: Monodisperse CeF₃:Tb³⁺@LaF₃ core/shell nanocrystals with particle sizes under 15 nm have been synthesized through a high-temperature thermolysis reaction in a high-boiling solvent mixture of oleic acid and 1-octadecene. rsc.org A hydrothermal process has also been used to synthesize CeF₃:Tb³⁺@LaF₃ core-shell 2D nanoplates. researchgate.net The LaF₃ shell serves to increase the distance between the luminescent lanthanide ions and passivate the surface, which reduces non-radiative decay pathways and leads to enhanced emission intensity and a longer luminescence lifetime compared to the bare CeF₃:Tb³⁺ core nanocrystals. rsc.orgresearchgate.net

Table 2: Influence of Synthesis Parameters on CeF₃ Nanostructure Morphology

ParameterVariationResulting MorphologySynthesis Method
Fluorine Source NH₄FHollow nanocrystalsMicrowave-hydrothermal
KBF₄Disk-like microcrystalsMicrowave-hydrothermal
NaFDot-like nanocrystalsUltrasound-assisted
NH₄FRod-like nanocrystalsUltrasound-assisted
Complexing Agent With Na₂H₂EDTAUniform disk-like particlesMicrowave-assisted
Without Na₂H₂EDTAAggregated particlesMicrowave-assisted
Temperature 180°C5-10 nm nanoparticlesPolyol method
Annealing at 500°CIncreased particle size and CeO₂ phase formationPost-PEBE annealing

Sustainable and Green Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of nanomaterials. These "green" approaches aim to reduce or eliminate the use of hazardous substances and minimize energy consumption.

One promising avenue for the green synthesis of cerium(III) fluoride is the use of ionic liquids (ILs). ILs are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. They can serve as both the solvent and a template in the synthesis of nanoparticles, offering a safer alternative to volatile and toxic organic solvents. researchgate.netnih.gov An ultrasound-assisted ionic liquid method has been successfully used to synthesize CeF₃ and CeF₃:Tb³⁺ nanodisks at room temperature, demonstrating a facile and environmentally friendly route. halide-crylink.com

Biomolecule-assisted synthesis is another green approach that utilizes natural molecules as capping or complexing agents. For example, the amino acid leucine (B10760876) has been used as a capping agent in the co-precipitation synthesis of water-soluble CeF₃ nanodiscs. internationaljournalcorner.com Similarly, citric acid, a common and non-toxic organic acid, has been employed as a chelating agent in the synthesis of luminescent CeF₃ and CeF₃:Tb³⁺ nanoparticles, which exhibit good colloidal stability in aqueous media. researchgate.net These methods avoid the need for harsh chemicals and can often be carried out under mild reaction conditions.

Mechanochemical synthesis, which involves reactions induced by mechanical energy (e.g., grinding or milling), represents another solvent-free and thus greener synthetic route. While not extensively reported for CeF₃, it is a recognized green chemistry technique that could potentially be applied.

The principles of green chemistry, such as the use of renewable feedstocks, energy efficiency, and waste reduction, are increasingly being integrated into the design of synthetic routes for advanced materials like this compound.

Advanced Structural Elucidation and Morphological Characterization of Cerium Iii Fluoride Xhydrate

Crystallographic Investigations of CeF₃·xH₂O

The crystallographic nature of cerium(III) fluoride (B91410) hydrate (B1144303) is primarily understood through the lens of its well-studied anhydrous form, CeF₃, and by observing its formation from other hydrated cerium compounds.

X-ray Diffraction (XRD) and Neutron Diffraction Studies of Crystal Structure

Anhydrous Cerium(III) fluoride (CeF₃) predominantly crystallizes in the tysonite (LaF₃) structure. wikipedia.org This structure is a key reference for understanding its hydrated forms. The tysonite structure can be described as dimorphic, with a low-temperature trigonal form (space group P3̄c1) and a high-temperature hexagonal modification (space group P6₃/mmc), though the structural differences are minor. mdpi.com In this arrangement, the cerium ion is 9-coordinate, with a geometry that can be approximated as a tricapped trigonal prism. wikipedia.org

Neutron diffraction, a technique complementary to XRD, is particularly useful for determining the positions of light atoms and for studying magnetic structures. stfc.ac.uk While X-rays interact with an atom's electron cloud, neutrons interact with the nucleus, making them sensitive to different isotopes and often better for locating atoms with low atomic numbers (Z) in the presence of heavy atoms. stfc.ac.ukmpg.de Studies on anhydrous CeF₃ have utilized neutron diffraction to refine its crystal structure, noting that along the c-axis, the structure consists of alternating purely anionic layers and cation-anionic layers. mdpi.com

The formation of CeF₃ can occur through the hydrothermal treatment of cerium(IV) fluoride hydrate (CeF₄·H₂O). researchgate.netorscience.ru At temperatures of 130°C and above, Ce(IV) compounds can be reduced, leading to the formation of CeF₃. researchgate.netorscience.ruresearchgate.net X-ray diffraction analysis of the products from these reactions confirms the presence of the CeF₃ phase. researchgate.net

Rietveld Refinement and Precision Determination of Lattice Parameters

Rietveld refinement is a powerful method used with powder diffraction data (both X-ray and neutron) to refine the crystal structure model and obtain precise lattice parameters. researchgate.netaps.org For the tysonite structure of CeF₃, detailed studies have established its lattice parameters.

While specific Rietveld refinement data for a stable, isolated CeF₃·xH₂O crystal is not extensively detailed in the literature, the parameters for the parent anhydrous CeF₃ are well-documented.

Table 1: Crystallographic Data for Anhydrous Cerium(III) Fluoride (Tysonite Structure)

Parameter Value Source
Crystal System Trigonal mdpi.com
Space Group P3̄c1 mdpi.com
a 7.131 Å mdpi.com
c 7.299 Å mdpi.com

Note: These parameters are for the anhydrous form and serve as a baseline for understanding potential hydrated structures.

Analysis of Polymorphism and Phase Transitions in Hydrated Cerium(III) Fluoride Forms

Polymorphism in anhydrous CeF₃ is recognized through its trigonal and hexagonal modifications of the tysonite structure, which are structurally very similar. mdpi.com

Phase transitions involving the formation of cerium(III) fluoride are observed during the hydrothermal treatment of other cerium compounds. For instance, studies on the behavior of cerium(IV) fluoride hydrate under hydrothermal conditions show that at temperatures between 80°C and 100°C, a new hydrated fluoride, potentially Ce₃F₁₀·3H₂O, is formed. researchgate.netorscience.ru However, as the temperature is increased to 130°C or higher, this intermediate phase, along with the initial cerium(IV) fluoride hydrate, undergoes hydrolysis and reduction to yield crystalline CeF₃ and CeO₂. researchgate.netorscience.ru This transformation represents a significant phase transition where a hydrated Ce(IV) compound converts to the more stable, anhydrous (or minimally hydrated) Ce(III) fluoride.

Determination of Water Molecule Coordination Environment and Hydration States

Direct structural elucidation of the water coordination environment in a solid CeF₃·xH₂O crystal is not widely reported. However, insights can be gained from studies of cerium(III) complexes in aqueous solutions containing fluoride ions. mdpi.com

In solution, water molecules are part of the primary coordination sphere of the cerium(III) ion. The initial aquo ion is typically [Ce(H₂O)₉]³⁺. mdpi.com As fluoride ions are introduced, they replace the coordinated water molecules consecutively to form a series of complexes: [CeF(H₂O)₈]²⁺, [CeF₂(H₂O)₇]⁺, and so on. mdpi.com This demonstrates the competitive binding of water and fluoride to the Ce(III) center. In a hypothetical CeF₃·xH₂O solid structure, it is plausible that the remaining coordination sites on the cerium ion not occupied by fluoride ions would be filled by water molecules. The stability of such a hydrate would depend on the strength of these Ce-O bonds relative to the formation of a more compact, anhydrous CeF₃ lattice.

Microscopic and Imaging Techniques for CeF₃·xH₂O Morphologies

Microscopic techniques are essential for understanding the size, shape, and surface features of cerium(III) fluoride particles, which are often produced at the nanoscale.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is widely used to characterize the morphology of synthesized cerium fluoride materials. Studies have shown that CeF₃ can be synthesized as nanoscale polycrystals with distinct shapes. acs.org For example, one synthesis route involving the decomposition of an intermediate, (NH₄)₄CeF₈, yields rod-shaped CeF₃ nanoparticles. acs.org These nanorods were observed to have a length of approximately 150 ± 5 nm and a diameter of about 20 ± 2 nm. acs.org

Investigations into the fluorination of CeO₂ precursors also result in CeF₃, and SEM is used to track the morphological changes throughout these processes. acs.org The morphology of the final product is often influenced by the structure of the precursor material.

Table 2: Observed Morphologies of Cerium(III) Fluoride

Morphology Approximate Dimensions Synthesis Context Source

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and distribution of nanomaterials. wikipedia.org For Cerium(III) fluoride (CeF₃), TEM analysis reveals that the morphology and size of the nanoparticles can be controlled through various synthesis methods. For instance, CeF₃ nanoparticles synthesized via a co-precipitation method have been observed as elliptical particles with sizes ranging from 10 to 15 nm. researchgate.net Another study reports the formation of CeF₃ nanoparticles with a size of 15–25 nm, which exhibit characteristic faceting, confirming a high degree of crystallinity. mdpi.com

A dry synthesis method involving the thermal decomposition of an ammonium (B1175870) cerium fluoride precursor has been shown to produce well-defined, rod-shaped CeF₃ nanoscale polycrystals. nih.govsemanticscholar.org TEM imaging of these structures indicated a length of approximately 150 ± 5 nm and a diameter of about 20 ± 2 nm. nih.govsemanticscholar.org In contrast, nanopowder produced by pulsed electron beam evaporation consists of a hexagonal CeF₃ phase with coherent scattering regions of about 8 nm. researchgate.net

High-Resolution TEM (HRTEM) extends the capabilities of TEM to the atomic level, allowing for the direct imaging of the crystallographic lattice of a material. wikipedia.orgxray.cz In the case of CeF₃ nanoparticles, HRTEM is used to confirm their high crystallinity by visualizing the lattice fringes. nih.govsemanticscholar.org This technique provides direct evidence of the ordered atomic arrangement within the nanoparticles, which is crucial for their optical and chemical properties.

Summary of Morphological Findings for CeF₃ Nanoparticles from TEM Analysis
Synthesis/Analysis MethodObserved MorphologyReported SizeReference
Dry Synthesis (Thermal Decomposition)Rod-shaped nanoscale polycrystals~150 nm (length) x 20 nm (diameter) nih.govsemanticscholar.org
Not specifiedFaceted, highly crystalline nanoparticles15–25 nm mdpi.com
Co-precipitationElliptical nanoparticles10–15 nm researchgate.net
Pulsed Electron Beam EvaporationHexagonal phase nanoparticles~8 nm (coherent scattering regions) researchgate.net

Selected Area Electron Diffraction (SAED) for Crystallinity and Orientation

Selected Area Electron Diffraction (SAED) is an essential crystallographic technique performed in a TEM to determine the crystalline structure of materials. wikipedia.orgfiveable.me By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated that provides information about the material's crystallinity, lattice parameters, and crystal orientation. wikipedia.orgfiveable.me

For nanomaterials, the SAED pattern can distinguish between different forms of matter. A single, well-ordered crystal produces a pattern of distinct spots, whereas a polycrystalline material, which consists of many small, randomly oriented crystallites, generates a pattern of concentric rings. youtube.comresearchgate.net An amorphous material, lacking long-range order, produces diffuse, broad rings. youtube.com

In the analysis of synthesized CeF₃ nanoparticles, SAED is consistently used to confirm their crystalline nature. mdpi.comnih.govsemanticscholar.org The appearance of distinct diffraction rings in the SAED patterns of CeF₃ samples indicates that they are polycrystalline, composed of numerous crystalline nanodomains. mdpi.comnih.govsemanticscholar.org This confirmation of crystallinity is vital, as it directly influences the material's physical and chemical properties.

Atomic Force Microscopy (AFM) for Surface Topography (if applicable)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. mdpi.comfrontiersin.org It functions by scanning a sharp tip attached to a cantilever across the surface, measuring the forces between the tip and the sample to generate a topographical map. mdpi.com A key parameter derived from AFM analysis is the root-mean-square (Rms) roughness, which quantifies surface texture. frontiersin.orgnih.gov

While AFM is a powerful tool for characterizing the surface morphology and roughness of various nanomaterials, its specific application to Cerium(III) fluoride xhydrate is not extensively documented in published research. However, the technique is applicable for such analysis. Hypothetically, AFM could be employed to study the surface of CeF₃ thin films or to image individual nanoparticles deposited on a substrate. This would yield quantitative data on their height, surface roughness, and particle distribution, complementing the morphological information obtained from TEM.

Surface and Bulk Compositional Analysis of this compound

Determining the elemental composition and chemical states of atoms within a compound is critical. For this compound, spectroscopic techniques are employed to verify its elemental makeup, confirm the oxidation state of cerium, and characterize its surface chemistry.

Energy Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by bombarding the sample with an electron beam (typically within an electron microscope), which causes atoms in the sample to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present. wikipedia.orgrigaku.com

EDX analysis is routinely performed on Cerium(III) fluoride samples to confirm their elemental composition. nih.govsemanticscholar.orgmdpi.com Studies consistently report the detection of strong signals corresponding to Cerium (Ce) and Fluorine (F), which validates the successful synthesis of the compound. mdpi.com This technique provides fundamental confirmation of the bulk elemental makeup of the CeF₃ nanoparticles.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 2 to 5 nanometers of a material's surface. ceriumlabs.comntu.edu.tw XPS analysis of cerium compounds is particularly important for distinguishing between its common oxidation states, Ce(III) and Ce(IV). thermofisher.com

The Ce 3d XPS spectrum is complex, featuring well-separated spin-orbit components (Ce 3d₅/₂ and Ce 3d₃/₂) with a separation of approximately 18.6 eV. thermofisher.com Each of these components is further split into multiple peaks due to final-state effects, often referred to as "shake-up" or "shake-down" satellites. thermofisher.comchalcogen.ro The number and position of these satellite peaks are characteristic of the cerium oxidation state.

For Cerium(III) fluoride, the XPS spectrum confirms the presence of cerium in the +3 oxidation state. This is distinguished from the Ce(IV) state by the absence of a characteristic Ce(IV) peak located at a binding energy of approximately 917 eV. thermofisher.com The distinct multiplet splitting pattern observed in the Ce 3d region for CeF₃ provides a clear spectral fingerprint for the Ce(III) chemical state. thermofisher.comxpsdatabase.net

Characteristic XPS Features for Cerium Oxidation States
Oxidation StateKey Spectral FeatureApproximate Binding Energy (eV)Reference
Ce(III)Absence of the primary Ce(IV) satellite peak- thermofisher.com
Ce(IV)Presence of a characteristic satellite peak~917 eV thermofisher.com
Ce(III) OxideMain Ce 3d₅/₂ peak~880 eV thermofisher.com
Ce(IV) OxideMain Ce 3d₅/₂ peak~882 eV thermofisher.com

Specific Surface Area and Porosity Investigations (e.g., BET method)

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. particletechlabs.comupi.edu It is based on the physical adsorption of a gas (commonly nitrogen) on the surface of the material at cryogenic temperatures. particletechlabs.com By measuring the amount of gas adsorbed at various pressures, the total surface area per unit of mass (m²/g) can be calculated. particletechlabs.com The analysis can also provide information about pore volume and pore size distribution. erciyes.edu.tr

For nanomaterials like Cerium(III) fluoride, a high specific surface area is often a desirable characteristic. One study on CeF₃ nanopowder synthesized by pulsed electron beam evaporation reported a significant specific surface area of 62 m²/g. researchgate.net The same study also measured a large pore volume, ranging from 0.11 to 0.35 cm³/g, indicating a porous structure. researchgate.net Such properties are critical for applications in catalysis, adsorption, and drug delivery, where a large surface area for interaction is beneficial.

Surface Properties of CeF₃ Nanopowder (BET Analysis)
PropertyReported ValueReference
Specific Surface Area (SSA)62 m²/g researchgate.net
Pore Volume0.11–0.35 cm³/g researchgate.net

Colloidal Stability and Size Distribution Characterization (e.g., Dynamic Light Scattering (DLS))

The colloidal stability and size distribution of this compound (CeF₃·xH₂O) nanoparticles are critical parameters that influence their optical, catalytic, and biomedical applications. Dynamic Light Scattering (DLS) is a primary technique employed for the in-situ characterization of these properties in aqueous suspensions.

The colloidal stability of CeF₃ nanoparticles is significantly influenced by their surface charge, which can be quantified by the zeta potential (ζ). A high absolute zeta potential value, typically above ±30 mV, indicates sufficient electrostatic repulsion between particles to prevent agglomeration and ensure a stable colloidal dispersion. Research has shown that CeF₃ nanoparticles can exhibit a high positive zeta potential, contributing to their excellent colloidal stability in aqueous media. For instance, one study reported a ζ-potential of +41 mV for a sol of CeF₃ nanoparticles, corroborating its high stability. nih.gov Another investigation found a zeta potential value of 40.9(1.1) mV for an aqueous suspension of their synthesized nanoparticles, which also points to the presence of positive charges on the nanoparticle surface that inhibit aggregation through repulsive forces. csic.es

The size and size distribution of these nanoparticles are also crucial factors. DLS measurements provide the hydrodynamic diameter of the particles, which includes the core particle size and any solvated layers on the surface. Studies have demonstrated that the synthesis methodology plays a pivotal role in controlling the particle size and distribution. For example, a facile method for synthesizing uniform, water-dispersible CeF₃ nanoparticles at room temperature in a water/polyol mixture has been reported. The size and shape of these nanoparticles could be modulated by altering the type of polyol used as a solvent. csic.es

In one study, DLS analysis of CeF₃ nanoparticles synthesized via a soft chemistry route revealed a hydrodynamic radius of 40 ± 2 nm, indicating a low degree of particle agglomeration. nih.gov Transmission electron microscopy (TEM) data from the same study showed the primary particle size to be between 15–25 nm, suggesting the DLS measurement reflects a well-dispersed state with minimal aggregation. nih.gov Another research effort reported an average hydrodynamic diameter of 82(20) nm for their CeF₃ nanoparticles, which was in good agreement with values obtained from TEM micrographs, further indicating the absence of significant particle aggregation. csic.es The use of different fluorine sources during synthesis, such as potassium tetrafluoroborate (B81430) (KBF₄), sodium fluoride (NaF), and ammonium fluoride (NH₄F), has also been shown to have a remarkable effect on the morphology and, consequently, the size distribution of the final CeF₃ nanocrystals. acs.org

The table below summarizes key findings from DLS studies on Cerium(III) fluoride nanoparticles.

Sample DescriptionHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
CeF₃ Nanoparticles Sol40 ± 2 (radius)Not Reported+41 nih.gov
CeF₃ Nanoparticles in Aqueous Suspension82 ± 20 (diameter)Not Reported+40.9 ± 1.1 csic.es
Tb³⁺-doped CeF₃ Nanoparticles62 ± 36 (diameter)Not Reported+41 ± 14 researchgate.net
CeF₃-FMN Nanoparticles~100 (diameter)LowNot Reported mdpi.com

It is important to note that while DLS is a powerful tool for assessing colloidal stability and size distribution, it can be sensitive to the presence of even small amounts of larger aggregates, which can skew the average hydrodynamic diameter to larger values. nih.gov Therefore, it is often used in conjunction with microscopy techniques like TEM to obtain a comprehensive understanding of the nanoparticle characteristics.

Spectroscopic Characterization and Electronic Structure of Cerium Iii Fluoride Xhydrate

Vibrational Spectroscopy for Hydration and Bonding in CeF₃·xH₂O

Vibrational spectroscopy serves as a powerful tool for investigating the molecular structure of Cerium(III) fluoride (B91410) xhydrate (CeF₃·xH₂O), particularly in defining the nature of its hydration and the bonding characteristics within the compound. By analyzing the vibrational modes of the constituent atoms, detailed information about the local chemical environment can be obtained.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. In the context of CeF₃·xH₂O, FTIR is instrumental in identifying the presence and state of water molecules. The spectrum of a hydrated sample is expected to show characteristic bands corresponding to the vibrational modes of water. These include a broad absorption band in the 3000-3600 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the water molecules. The width and position of this band can provide insights into the extent and strength of hydrogen bonding. Another key feature is the H-O-H bending (scissoring) mode, typically observed around 1600-1640 cm⁻¹. The presence of these bands confirms the hydrated nature of the cerium fluoride. Additionally, low-frequency vibrations corresponding to the Ce-F lattice modes would be expected below 500 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. For CeF₃·xH₂O, Raman spectra can be used to identify both the lattice vibrations of the CeF₃ host and the vibrational modes of the water of hydration. The primary Ce-F stretching modes in cerium fluoride compounds are typically found in the low-frequency region of the spectrum. For instance, Raman spectra of cerium fluoride materials have shown characteristic peaks that can be assigned to the vibrational modes of the CeF₆³⁻ complex ions. researchgate.net The O-H stretching modes of water molecules are also active in Raman spectroscopy and appear in the high-frequency region (~3000-3600 cm⁻¹), similar to FTIR. mdpi.com

The precise frequencies of the O-H vibrational bands in both FTIR and Raman spectra are highly sensitive to the local environment of the water molecules. nih.govnih.gov Stronger hydrogen bonds tend to broaden the O-H stretching band and shift it to lower wavenumbers, while weaker interactions result in a shift to higher wavenumbers. mdpi.com By analyzing the shape and position of these bands, it is possible to infer the nature of the water coordination and the strength of its interaction with the fluoride ions and the cerium center.

The Ce-F bond vibrations are typically observed at lower frequencies. In Raman spectra of related molten salt systems containing CeF₃, vibrational bands associated with CeF₆³⁻ complexes have been identified. researchgate.net These low-frequency modes are characteristic of the inorganic lattice structure of the compound.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Significance
O-H Stretching3000 - 3600FTIR, RamanIndicates the presence of water of hydration; band position and width relate to hydrogen bonding strength. mdpi.comnih.gov
H-O-H Bending1600 - 1640FTIRConfirms the presence of molecular water. nih.gov
Ce-F Stretching< 500RamanCorresponds to the vibrational modes of the cerium-fluoride lattice. researchgate.net

Electronic Spectroscopy and Luminescence of CeF₃·xH₂O Systems

Electronic spectroscopy provides critical insights into the electronic structure of the Ce³⁺ ion within the fluoride host, particularly the energetic transitions involving its 4f and 5d orbitals, which are responsible for its characteristic optical properties.

The ultraviolet-visible (UV-Vis) absorption spectrum of CeF₃·xH₂O is dominated by the electronic transitions of the Ce³⁺ ion. nih.gov The single electron in the 4f orbital of Ce³⁺ can be promoted to one of the empty 5d orbitals by absorbing UV radiation. nih.govnih.gov These 4f→5d transitions are parity-allowed, resulting in strong and broad absorption bands in the UV region. nih.gov The crystal field of the CeF₃ lattice splits the 5d orbital into several energy levels, which can lead to a structured absorption or excitation spectrum with multiple overlapping bands. nih.gov For CeF₃, these absorption bands are typically observed in the 200-300 nm range. nih.govresearchgate.net The absorption spectrum is often nearly identical to the excitation spectrum for the Ce³⁺ luminescence. researchgate.net

Cerium(III) fluoride is well-known for its efficient luminescence, making it a valuable scintillator material. nih.govmdpi.com The luminescence arises from the radiative decay of an electron from the lowest energy 5d orbital back to the 4f ground state (5d→4f transition). mdpi.com

The excitation spectrum for this luminescence typically shows a broad band with a maximum around 254-255 nm, corresponding directly to the 4f→5d absorption of the Ce³⁺ ion. researchgate.netias.ac.in Upon excitation in this UV band, CeF₃ exhibits a strong, broad emission centered between 290 nm and 340 nm. nih.govresearchgate.net The emission spectrum can sometimes be resolved into two main components, which are attributed to transitions from the lowest 5d state to the two spin-orbit split levels of the 4f ground state (²F₅/₂ and ²F₇/₂). nih.gov

The luminescence properties of the CeF₃ host can be modified by introducing dopant ions. Co-doping with other rare-earth ions such as Thulium (Tm³⁺), Terbium (Tb³⁺), and Europium (Eu³⁺) can lead to energy transfer from the Ce³⁺ ion to the dopant ions. ias.ac.in This process allows for the generation of tunable emission colors, including white light, by combining the blue-violet emission of the Ce³⁺ host with the characteristic sharp-line emissions of the dopant ions (e.g., green from Tb³⁺, red from Eu³⁺). ias.ac.in The efficiency of this energy transfer and the resulting luminescence intensity are highly dependent on the concentration of the dopant ions, with concentration quenching being a significant factor at higher doping levels. ias.ac.in Doping with alkaline earth metals such as Ca²⁺ or Sr²⁺ has also been studied, with results showing a shift in the emission maximum to longer wavelengths (around 330 nm). researchgate.net

System Excitation Maxima (λ_ex) Emission Maxima (λ_em) Transition Notes
Pure CeF₃~255 nm researchgate.net~325-340 nm nih.govresearchgate.netCe³⁺: 5d → 4fStrong, broad emission in the UV-A/violet region.
CeF₃:Tm³⁺~254 nm (Ce³⁺ band) ias.ac.inVaries with concentrationEnergy transfer from Ce³⁺ to Tm³⁺Luminescence intensity is optimal at around 2 mol% Tm³⁺. ias.ac.in
CeF₃:Tb³⁺~254 nm (Ce³⁺ band) ias.ac.in~545 nm (Tb³⁺)Energy transfer from Ce³⁺ to Tb³⁺Green emission from Tb³⁺; high quenching concentration. ias.ac.in
CeF₃:Eu³⁺~254 nm (Ce³⁺ band) ias.ac.in~615 nm (Eu³⁺)Energy transfer from Ce³⁺ to Eu³⁺Red emission from Eu³⁺; quenching occurs above 4 mol% Eu³⁺. ias.ac.in
CeF₃(Ca)Not specified~330 nm researchgate.netCe³⁺: 5d → 4fEmission is red-shifted compared to undoped CeF₃. researchgate.net
CeF₃(Sr)Not specified~330 nm researchgate.netCe³⁺: 5d → 4fEmission is red-shifted compared to undoped CeF₃. researchgate.net

Time-Resolved Luminescence Spectroscopy and Lifetime Measurements

Time-resolved luminescence spectroscopy is a critical technique for investigating the dynamics of the excited states of Cerium(III) fluoride x-hydrate. The luminescence of the Ce³⁺ ion in this compound originates from the spin and parity allowed 5d→4f electronic transitions. mdpi.com These transitions are known for their high efficiency and short decay times, making them valuable for applications such as scintillators. nih.govnih.gov

When cerium(III) fluoride is excited, typically with UV radiation or high-energy particles, an electron is promoted from the 4f ground state to the 5d excited state. The subsequent relaxation of this electron back to the 4f level results in the emission of photons. mdpi.com Time-resolved measurements focus on recording the decay of this emission intensity over time after the excitation source is turned off. This decay is often characterized by one or more exponential components, each with a specific lifetime (τ). The luminescence lifetime provides information about the immediate physical and chemical environment of the Ce³⁺ ion. nih.gov

Studies on cerium(III) fluoride and related fluoro-complexes often reveal a multi-component decay behavior. nih.govnih.gov This complexity can arise from Ce³⁺ ions situated in different local environments within the crystal lattice, the presence of defects, or excited-state reactions. nih.govnih.gov In aqueous environments, the coordination of water molecules can also influence the luminescence properties. The investigation of [CeIIIFx(H2O)9−x]3−x complexes has shown that the rates of some excited-state equilibrium processes can be comparable to the emission decay rates, contributing to the complex decay kinetics. nih.govnih.gov

The primary luminescence bands for CeF₃ are typically observed around 290 nm and 340 nm. mdpi.comnih.gov Time-resolved measurements on these bands can help distinguish between different emitting centers. For instance, one component of the decay may be attributed to intrinsic Ce³⁺ emission, while another, often longer, component might be associated with Ce³⁺ ions near defects or vacancies. The determination of these lifetimes is often achieved using techniques like time-correlated single-photon counting (TCSPC) or by using pulsed laser sources and fast oscilloscopes to record the decay curves. nih.gov For lifetimes that are very short and close to the duration of the excitation pulse, deconvolution methods are required to accurately calculate the true luminescence lifetime. nih.gov

Table 1: Representative Luminescence Properties of Ce³⁺ in Fluoride Environments

Property Typical Value/Observation Significance
Emission Bands ~290 nm, ~340 nm mdpi.comnih.gov Characteristic of 5d→4f transitions in Ce³⁺.
Decay Behavior Multi-component exponential decay nih.govnih.gov Indicates multiple Ce³⁺ sites or decay pathways.

| Lifetime Range | Nanoseconds (ns) nih.gov | Fast decay times are crucial for scintillator applications. |

X-ray Absorption Spectroscopy (XAS) for Local Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom in a material. iaea.orgnih.gov For Cerium(III) fluoride x-hydrate, XAS at the cerium absorption edges (L-edge or K-edge) provides detailed information about the oxidation state of cerium and the local coordination environment, including bond distances and coordination numbers. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). iaea.org

The XANES region refers to the features at and just above the absorption edge. It is highly sensitive to the oxidation state and coordination geometry of the absorbing atom because it involves the transition of a core electron to unoccupied electronic states. iaea.orgnsf.gov

For cerium compounds, the Ce LIII-edge XANES is particularly useful for determining the valence state. The spectra of trivalent (Ce³⁺, 4f¹) and tetravalent (Ce⁴⁺, 4f⁰) cerium are distinctly different. CeF₃ is often used as a standard reference compound for the trivalent state. researchgate.net The XANES spectrum of Ce³⁺ compounds typically shows a single, strong peak (white line) at the absorption edge. In contrast, Ce⁴⁺ compounds, like CeO₂, exhibit a characteristic double-peak structure at higher energy. researchgate.net By analyzing the shape and position of the absorption edge of Cerium(III) fluoride x-hydrate and comparing it to standards, one can confirm the +3 oxidation state of the cerium ions. researchgate.net

Table 2: XANES Features for Cerium Oxidation State Determination

Feature Ce³⁺ (e.g., in CeF₃) Ce⁴⁺ (e.g., in CeO₂)
Spectral Shape Single intense peak at the LIII-edge researchgate.net Double-peak feature at the LIII-edge researchgate.net
Energy Position Lower energy compared to Ce⁴⁺ researchgate.net Higher energy compared to Ce³⁺ researchgate.net

| Significance | Confirms the 4f¹ electronic configuration. | Indicates the 4f⁰ electronic configuration. |

The EXAFS region consists of the oscillatory structure extending several hundred electron volts above the absorption edge. iaea.org These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom (Ce) and the waves backscattered by neighboring atoms (F and O from H₂O). Analysis of the EXAFS signal provides quantitative information about the local atomic structure. nih.gov

By fitting the experimental EXAFS data to theoretical models, one can determine key structural parameters for the local environment around the Ce³⁺ ion. rsc.org This includes the type of neighboring atoms, the number of nearest neighbors (coordination number, CN), and the distances between the central cerium ion and its neighbors (interatomic distances or bond lengths). iaea.org For Cerium(III) fluoride x-hydrate, EXAFS analysis can precisely measure the Ce-F and Ce-O bond lengths and their respective coordination numbers, providing a detailed picture of the primary coordination sphere of the cerium ion. This is invaluable for understanding the material's structure, especially in hydrated or disordered systems where traditional diffraction methods may be less effective. nih.gov

Table 3: Structural Parameters Obtainable from EXAFS for Cerium(III) Fluoride x-hydrate

Parameter Description Significance
Coordination Number (CN) Average number of F⁻ and H₂O neighbors around Ce³⁺. Defines the local coordination geometry.
Interatomic Distance (R) Average Ce-F and Ce-O bond lengths. Provides fundamental structural dimensions.

| Debye-Waller Factor (σ²) | Mean square displacement in bond length. | Indicates the degree of static and thermal disorder. |

Magnetic Resonance Spectroscopy (if applicable for Ce³⁺)

Magnetic resonance spectroscopy is applicable to species with unpaired electrons. The Cerium(III) ion has an electronic configuration of [Xe]4f¹, meaning it possesses one unpaired electron in its 4f orbital. This unpaired electron gives the ion a net magnetic moment, making it paramagnetic and thus amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netwikipedia.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons between different energy levels in the presence of a magnetic field. wikipedia.org For a paramagnetic ion like Ce³⁺, the EPR spectrum provides detailed information about the local environment and symmetry of the ion's site within the material. kpfu.ru

The interaction of the Ce³⁺ ion's magnetic moment with the applied magnetic field is described by the g-tensor. In a crystalline environment, the symmetry of the Ce³⁺ site determines the anisotropy of this tensor. For sites with axial symmetry, the g-tensor is characterized by two principal values: g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis). researchgate.net Studies of Ce³⁺ doped into various fluoride host crystals, which serve as good models for the local environment in cerium fluoride, have successfully characterized these parameters. For example, in LiYF₄, the Ce³⁺ ion exhibits an axial spectrum with g∥ = 2.737 and g⊥ = 1.475. researchgate.net In CaF₂, Ce³⁺ can occupy sites of tetragonal or trigonal symmetry, leading to different characteristic g-factor values. researchgate.net The analysis of these g-factors allows for the determination of the local site symmetry and provides insight into the crystal field splitting of the electronic energy levels of the Ce³⁺ ion.

Table 4: Representative EPR Parameters for Ce³⁺ in Fluoride Lattices

Host Crystal Site Symmetry g∥ g⊥ Reference
LiYF₄ Axial 2.737 1.475 researchgate.net
CaF₂ Tetragonal 3.038 1.396 researchgate.net

Theoretical and Computational Investigations of Cerium Iii Fluoride Xhydrate

Density Functional Theory (DFT) Calculations for CeF₃·xH₂O

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cerium compounds, standard DFT approaches are often insufficient due to the strongly correlated nature of the 4f electrons. aps.org To address this, methods like DFT+U (where 'U' is a Hubbard term that accounts for on-site Coulombic interactions) or DFT in combination with Dynamical Mean-Field Theory (DFT+DMFT) are employed to achieve a more accurate description. aps.orgresearchgate.net

The electronic band structure and Density of States (DOS) are fundamental properties that determine the electronic and optical behavior of a material. For CeF₃, and by extension its hydrated forms, theoretical calculations provide a detailed picture of its electronic configuration.

Valence Band: The valence band is predicted to be composed predominantly of fluorine 2p states. researchgate.net

Conduction Band: The bottom of the conduction band is mainly formed by the empty cerium 5d orbitals. researchgate.net

4f States: The single 4f electron of the Ce³⁺ ion creates a narrow, partially filled band located in the band gap, approximately 3 to 4 eV above the top of the F-2p valence band. researchgate.net

These features are critical for understanding the material's well-known scintillation properties, which arise from 4f-5d transitions. researchgate.net Calculations using a DFT+U approach with a U value of 2.5–3 eV for the Ce 4f states have shown excellent agreement with measured photoemission spectra for anhydrous CeF₃. researchgate.net The presence of water molecules in CeF₃·xH₂O would be expected to introduce additional states related to the molecular orbitals of H₂O and potentially modify the crystal field splitting of the cerium orbitals, thereby subtly altering the band structure.

DFT calculations are a cornerstone for predicting the stable geometric arrangements of atoms in a crystal. This process, known as structural optimization, involves finding the lowest energy configuration of a given stoichiometry. For a hydrated compound like CeF₃·xH₂O, this technique can be used to:

Predict Crystal Structures: By starting with various plausible arrangements of Ce³⁺, F⁻, and H₂O molecules, DFT can determine the most energetically favorable crystal structures for different degrees of hydration (i.e., different values of 'x'). diva-portal.orgmdpi.com

Determine Lattice Parameters: The calculations can predict the unit cell dimensions, which can then be compared with experimental data from techniques like X-ray diffraction. nih.gov

Analyze Bonding: The optimized structures provide detailed information on bond lengths and angles, offering insight into the coordination environment of the cerium ion and the nature of the Ce-F and Ce-OH₂ interactions.

The process involves systematically evaluating the total energy of various atomic configurations until a global energy minimum is found, which corresponds to the thermodynamically stable phase. diva-portal.org

The characteristic ultraviolet absorption and luminescence of Ce(III) compounds are due to parity-allowed electronic transitions between the 4f ground state and the 5d excited states. mdpi.com Computational models can simulate these spectroscopic properties with high accuracy.

The coordination environment of the Ce³⁺ ion—the number and type of surrounding ligands (F⁻ and H₂O)—critically influences the crystal field, which in turn splits the 5d orbitals. This splitting dictates the energy and intensity of the 4f-5d absorption bands. mdpi.com Studies on aqueous cerium(III)-fluoro complexes, [CeFₓ(H₂O)₉₋ₓ]³⁻ˣ, have shown that as fluoride (B91410) ions progressively replace water molecules in the primary coordination sphere, the absorption and emission bands exhibit a blueshift (shift to higher energy). mdpi.com This effect can be modeled computationally to correlate specific spectral features with distinct hydrated or fluorinated species.

Table 1: Effect of Ligand Substitution on Spectroscopic Properties of [CeFₓ(H₂O)₉₋ₓ]³⁻ˣ Complexes
Complex Species (x=)Primary LigandsObserved Spectral ShiftRelative Fluorescence Quantum Yield
09 H₂OReference1.00
11 F⁻, 8 H₂OBlueshift0.68
22 F⁻, 7 H₂OFurther Blueshift0.54
33 F⁻, 6 H₂OSignificant Blueshift0.08

Molecular Dynamics (MD) Simulations of Hydration, Dehydration, and Ion Transport

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of material behavior. e3s-conferences.org This technique is particularly well-suited for studying processes like hydration, dehydration, and ion transport in CeF₃·xH₂O.

In these simulations, the forces between atoms are calculated using either classical interatomic potentials (force fields) or from first-principles (ab initio MD). e3s-conferences.orgresearchgate.net The system's trajectory is then evolved by solving Newton's equations of motion, allowing for the observation of time-dependent phenomena.

Key applications for CeF₃·xH₂O include:

Hydration Structure: MD simulations can reveal the detailed structure of water molecules surrounding the Ce³⁺ and F⁻ ions, including the number of water molecules in the first and second hydration shells and their average distances and orientations. bohrium.com

Ligand Exchange Dynamics: The simulations can model the exchange of water molecules between the hydration shell and the bulk solvent, providing rates and mechanisms for this process.

Dehydration Mechanisms: By simulating the system at elevated temperatures, MD can be used to study the process of dehydration, observing the stepwise removal of water molecules from the crystal lattice.

Ion Transport: MD is used to calculate diffusion coefficients for water molecules and ions within the material, which is crucial for understanding ion conductivity and material stability in aqueous environments.

Semi-Empirical and Ab Initio Methods for Lanthanide-Containing Systems

Beyond DFT, a spectrum of computational methods exists for studying lanthanide-containing systems, each offering a different balance of accuracy and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), solve the Schrödinger equation with minimal reliance on experimental data. researchgate.netcanterbury.ac.nz They are considered the most accurate "first-principles" methods but are computationally very expensive, limiting their application to smaller molecular clusters of CeF₃·xH₂O. They are often used to benchmark the accuracy of other methods. canterbury.ac.nzacs.org

Semi-Empirical Methods: These methods simplify the quantum mechanical calculations by using parameters (derived from experimental or ab initio data) to approximate certain complex integrals. nih.gov Models like AM1, RM1, PM3, and PM7, often combined with the Sparkle model for the lanthanide ion, are much faster than DFT or ab initio methods. nih.gov This allows them to be applied to very large systems (e.g., large supercells of the crystal). While less accurate, they can be effective for tasks like initial structural screening or modeling the geometries of large, complex systems. nih.gov For CeF₃ doped with Tb³⁺, Sparkle/PM3 computations were found to be two orders of magnitude faster than DFT while providing results with a comparable deviation from experimental data (~1%). nih.gov

Table 2: Comparison of Computational Methods for Lanthanide Systems
MethodTypical ApplicationRelative CostKey AdvantageKey Limitation
Ab Initio (e.g., CCSD(T))High-accuracy energy benchmarks on small clustersVery HighHighest accuracyImpractical for periodic solids or large systems
DFT+U / DFT+DMFTElectronic structure, structural optimization, phononsHighGood balance of accuracy and cost for solidsRequires careful choice of the 'U' parameter
Semi-Empirical (e.g., Sparkle/PM7)Structural properties of very large systemsLowVery fast, allows for large-scale screeningLower accuracy, dependent on parameterization

Lattice Dynamics and Phonon Dispersion Calculations for Vibrational Modes

Lattice dynamics calculations are used to study the collective vibrations of atoms in a crystal, which are quantized as phonons. The relationship between a phonon's frequency and its momentum is described by the phonon dispersion curve. researchgate.net These calculations are essential for understanding a material's thermal properties, stability, and interactions between electronic and vibrational states.

The standard approach involves:

Calculating Interatomic Force Constants (IFCs): The forces on atoms are calculated when they are slightly displaced from their equilibrium positions. This is typically done using DFT. chemrxiv.org

Constructing the Dynamical Matrix: The IFCs are used to build a dynamical matrix for the crystal.

Solving for Frequencies: Diagonalizing the dynamical matrix yields the frequencies of the vibrational modes (phonons) for any wavevector in the Brillouin zone. chemrxiv.orgarxiv.org

The resulting phonon dispersion curves show different branches, such as acoustic modes (corresponding to collective motion of the unit cell) and optical modes (involving out-of-phase motion of atoms within the cell). For a complex hydrated crystal like CeF₃·xH₂O, the phonon DOS would be complex, with high-frequency modes corresponding to the internal vibrations of the water molecules, and lower-frequency modes related to the vibrations of the Ce-F lattice and librational modes of the water molecules. Anharmonic effects, which go beyond the standard harmonic approximation, can also be included to study properties at finite temperatures. arxiv.orgarxiv.org

Research on Functional Properties and Advanced Applications of Cerium Iii Fluoride Xhydrate

Luminescent Materials Research utilizing CeF₃·xH₂O

Cerium(III) fluoride (B91410), in its hydrated form (CeF₃·xH₂O), has garnered significant attention in the field of materials science due to its versatile luminescent properties. It serves as an excellent host material for various lanthanide ions, enabling a wide range of applications from lighting and displays to advanced scintillators. The following sections delve into the specific areas of research concerning the luminescent and scintillating properties of this compound.

Cerium(III) fluoride is recognized as a versatile host matrix for doping with other lanthanide ions, such as Terbium (Tb³⁺) and Neodymium (Nd³⁺). Its crystalline structure can readily accommodate guest ions, making it an ideal platform for studying and tailoring luminescent properties. The chemical flexibility of the CeF₃ structure allows for high solubility of rare-earth dopant ions.

In studies involving Tb³⁺ doping, CeF₃ nanocrystals have been synthesized to investigate the energy transfer from the Ce³⁺ host to the Tb³⁺ dopant. This results in the characteristic green luminescence of Tb³⁺ under UV excitation. The efficiency of this energy transfer is a key area of research, with studies reporting a quantum yield of approximately 20% for the green luminescence of Tb³⁺ in a CeF₃ host when excited by UV light. nih.gov The doping of Tb³⁺ into the CeF₃ lattice allows for the creation of phosphors with tunable color emissions.

The choice of CeF₃ as a host is also influenced by its low vibrational energies, which minimizes non-radiative decay and enhances the luminescent efficiency of the doped lanthanide ions. Research in this area focuses on optimizing the concentration of dopants and the synthesis methods to maximize the luminescence output and energy transfer efficiency.

Luminescent Properties of Lanthanide-Doped Cerium(III) Fluoride
Dopant IonExcitation Wavelength (nm)Emission Wavelength (nm)Observed LuminescenceQuantum Yield
Tb³⁺~250 (via Ce³⁺)545Green~20% nih.gov
Nd³⁺Studies in other hosts show efficient energy transfer from Ce³⁺ to Nd³⁺, suggesting similar potential in CeF₃.

Upconversion and downconversion are photoluminescent processes that involve the conversion of light from one wavelength to another. In the context of lanthanide-doped materials, these phenomena are of great interest for applications in solar cells, bio-imaging, and lasers.

Upconversion is a process where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) photons. In lanthanide-doped materials, this is often achieved through sequential absorption of photons or energy transfer between neighboring ions. While much of the research on upconversion focuses on hosts co-doped with ions like Yb³⁺ (as a sensitizer) and Er³⁺, Ho³⁺, or Tm³⁺ (as an activator), the principles can be extended to CeF₃-based systems. The low phonon energy of the fluoride host is beneficial for efficient upconversion as it reduces the probability of non-radiative relaxation of the intermediate energy levels of the dopant ions.

Downconversion , also known as quantum cutting, is the process where one high-energy photon is converted into two or more lower-energy photons. This is particularly relevant for improving the efficiency of solar cells by converting high-energy photons (like UV or blue light) into lower-energy photons that can be more efficiently utilized by the solar cell. The energy level structure of certain lanthanide ion pairs, such as Ce³⁺-Yb³⁺, is suitable for downconversion. In some host materials, the energy from the 5d level of Ce³⁺ can be transferred to two neighboring Yb³⁺ ions, resulting in the emission of two near-infrared photons for every UV photon absorbed by Ce³⁺.

While the fundamental principles of upconversion and downconversion are well-established, detailed experimental studies specifically focusing on these phenomena in CeF₃·xH₂O are an active area of research. The majority of available literature discusses these processes in other fluoride hosts or different lanthanide combinations.

The efficiency of luminescent materials co-doped with a sensitizer (B1316253) and an activator depends critically on the energy transfer mechanism between these ions. In Ce³⁺-doped systems, Ce³⁺ often acts as the sensitizer due to its strong and broad absorption bands in the UV region, arising from the allowed 4f-5d transition.

The energy transfer from Ce³⁺ to an acceptor ion, such as Tb³⁺, can occur through several mechanisms, primarily resonant energy transfer, which can be mediated by multipolar interactions (dipole-dipole, dipole-quadrupole, etc.) or exchange interaction. The specific mechanism is determined by the spectral overlap between the emission spectrum of the sensitizer (Ce³⁺) and the absorption spectrum of the activator (Tb³⁺), as well as the distance between the ions.

For the Ce³⁺-Tb³⁺ pair in various hosts, the energy transfer mechanism has been identified as a dipole-quadrupole interaction. The efficiency of this energy transfer can be very high, leading to strong emission from the Tb³⁺ ion even when it is present at low concentrations. The energy transfer efficiency can be calculated based on the luminescence intensities or the decay lifetimes of the Ce³⁺ donor in the presence and absence of the Tb³⁺ acceptor.

In the case of the Ce³⁺-Yb³⁺ couple, two distinct energy transfer mechanisms have been proposed: cooperative energy transfer and single-step energy transfer. The latter is often argued to proceed via a Ce⁴⁺-Yb²⁺ charge transfer state. The specific mechanism can be elucidated by studying the luminescence decay curves of the Ce³⁺ donor as a function of the Yb³⁺ acceptor concentration.

Energy Transfer Parameters in Ce³⁺ Co-doped Systems
Ion PairEnergy Transfer MechanismKey Observations
Ce³⁺ → Tb³⁺Dipole-quadrupole interaction nih.govEfficient transfer leading to strong green emission from Tb³⁺.
Ce³⁺ → Yb³⁺Single-step via charge transfer state or cooperative transferResults in near-infrared emission from Yb³⁺.

The intrinsic luminescence of Ce³⁺ in fluoride hosts is characterized by a broad emission band in the UV to blue region of the electromagnetic spectrum. This emission originates from the parity-allowed electronic transition from the lowest 5d excited state to the 4f ground state. The 4f ground state is split into two levels, ²F₅/₂ and ²F₇/₂, due to spin-orbit coupling. Consequently, the emission spectrum of Ce³⁺ typically consists of two overlapping bands.

In CeF₃ crystals, the main luminescence mechanism is the 5d-4f transition of the Ce³⁺ ions. mdpi.com Excitation leads to the promotion of an electron from the 4f to the 5d energy level, and the subsequent radiative decay back to the 4f state produces photons. mdpi.com This results in two primary luminescence bands located at approximately 290 nm and 340 nm. mdpi.com

The exact position and width of the emission bands are sensitive to the local environment of the Ce³⁺ ion, including the crystal field strength and the nature of the coordinating ligands. In some cases, Ce³⁺ ions can occupy different crystallographic sites within the host lattice, leading to multiple emission centers. For instance, some studies have attributed a faster, shorter-wavelength emission to Ce³⁺ ions at regular lattice sites and a slower, longer-wavelength emission to those at perturbed sites. nih.gov

The decay time of the Ce³⁺ emission is typically in the nanosecond range, which is a desirable characteristic for applications requiring fast timing, such as scintillators. The fluorescence quantum yield of Ce³⁺ can be affected by the number of coordinating fluoride ligands, with an increase in coordination sometimes leading to a decrease in the quantum yield. nih.gov

Scintillation Materials Research Based on Cerium(III) Fluoride xHydrate

Cerium(III) fluoride is a well-known inorganic scintillator, valued for its high density, short decay time, and good radiation hardness. x-zlab.com These properties make it suitable for applications in high-energy physics and medical imaging.

The scintillation process in CeF₃ begins with the absorption of high-energy radiation (such as X-rays or gamma rays), which creates a cascade of electron-hole pairs within the material. These charge carriers then migrate through the lattice and can transfer their energy to the Ce³⁺ luminescence centers, leading to the emission of scintillation light.

The light yield, which is the number of photons produced per unit of absorbed energy, is a crucial parameter for a scintillator. The light yield of CeF₃ is considered relatively low compared to some other scintillators like CeBr₃ or NaI(Tl). kinr.kyiv.uaadvatech-uk.co.uk For instance, the absolute luminescence efficiency of CeF₃ is significantly lower than that of CeBr₃ and BGO (Bismuth Germanate). mdpi.com The light yield of CeF₃ has been reported to be around 4-5% of that of NaI(Tl). kinr.kyiv.ua

The scintillation decay of CeF₃ is characterized by multiple components. The most prominent decay times are typically around 5 ns and 30 ns. kinr.kyiv.ua The presence of multiple decay components has been attributed to the existence of different types of Ce³⁺ emission centers within the crystal lattice, as mentioned in the photophysics section.

Research into the scintillation mechanism of CeF₃ also investigates factors that can affect the light yield, such as temperature and the presence of dopants. Studies have shown that the light yield of undoped CeF₃ can be temperature-dependent. Doping with certain ions has been found to degrade the light output compared to undoped CeF₃.

Scintillation Properties of Cerium(III) Fluoride
PropertyValueNotes
Density (g/cm³)6.16High stopping power for radiation.
Emission Peaks (nm)286, 300, 340 kinr.kyiv.uaCorresponds to Ce³⁺ 5d-4f transitions.
Decay Time (ns)~5 and ~30 kinr.kyiv.uaFast response time.
Light YieldRelatively lowLower than CeBr₃ and BGO. mdpi.com
Refractive Index1.62 at 400 nm kinr.kyiv.uaImportant for light extraction.

Role of Lattice Defects and Impurities in Scintillation Properties

The scintillation properties of cerium-based compounds are intrinsically linked to the electronic transitions of the cerium ion (Ce³⁺). In an ideal crystal lattice, the scintillation mechanism is primarily governed by the 5d-4f transitions of Ce³⁺ ions. mdpi.com However, the presence of lattice defects and impurities can significantly alter this process. Research into Cerium(III) fluoride has shown that its emission often displays multi-component decays, a phenomenon that has been interpreted as being caused by lattice defects and other intrinsic features. nih.govnih.gov

Impact of Hydration State on Scintillation Performance

The hydration state of Cerium(III) fluoride (CeF₃·xH₂O) plays a crucial role in its photophysical behavior and, consequently, its scintillation performance. The water molecules in the hydrated crystal structure are part of the primary coordination sphere of the cerium(III) ion. In aqueous environments, the Ce³⁺ ion exists as a hydrated aqua complex, typically [CeIII(H₂O)₉]³⁺. nih.gov

Catalysis Research Involving this compound

Cerium compounds are widely studied in catalysis due to the facile and reversible redox transition between Ce³⁺ and Ce⁴⁺ states. This property is central to their function in various catalytic reactions.

Exploration of Redox Properties in Catalytic Reaction Mechanisms

The catalytic activity of cerium-based materials is fundamentally linked to their redox properties, specifically the ability of cerium to cycle between the +3 and +4 oxidation states. mdpi.com This redox couple facilitates the transfer of oxygen, making ceria-based materials excellent for oxidation catalysis. In the context of Cerium(III) fluoride, nanoparticles have demonstrated pronounced antioxidant properties, effectively preventing the formation of hydrogen peroxide and hydroxyl radicals in aqueous solutions under X-ray irradiation. nih.govnih.gov

This activity is described as catalase-mimetic, where the CeF₃ nanoparticles catalyze the decomposition of hydrogen peroxide. nih.gov This process relies on the surface cerium atoms, where Ce³⁺ can be oxidized to Ce⁴⁺ by reacting with oxidizing species, and subsequently reduced back to Ce³⁺ by other reactants. This redox cycling at the nanoparticle interface is a key mechanism in its catalytic function. nih.gov The ability of Ce³⁺/Ce⁴⁺ to mediate electron transfer is also crucial in other catalytic applications, such as CO oxidation and the reduction of nitrogen oxides. mdpi.com

Table 1: Catalytic Activity of Cerium(III) Fluoride Nanoparticles

Analyte CeF₃ NP Concentration Reduction in Analyte Level Source
Hydrogen Peroxide 10⁻⁶ M 30% nih.gov
Hydrogen Peroxide 10⁻⁵ M 100% (to zero values) nih.gov
Hydroxyl Radical 10⁻⁵ M Significant Reduction nih.gov

This table summarizes the catalase-mimetic properties of CeF₃ nanoparticles when exposed to X-ray irradiation in an aqueous solution.

Photocatalytic Activity of CeF₃·xH₂O Systems (e.g., CO₂ Reduction)

The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels is a promising strategy for addressing both environmental and energy challenges. semanticscholar.org Research has shown that Cerium(III) fluoride can be a component in composite materials for this purpose. In one study, fullerene-like CeF₃ nanoparticles were used to create a CeF₃/TiO₂ composite photocatalyst. techconnect.org

The CeF₃ component in this system functions as an up-conversion material. It absorbs visible light at wavelengths around 524 nm, 554 nm, 780 nm, and 850 nm and emits ultraviolet light between 300 nm and 350 nm. techconnect.orgtechconnect.org This emitted UV light is then able to excite the titanium dioxide (TiO₂), which has a wide band gap and is typically only active under UV irradiation. This extends the spectral response range of the TiO₂ catalyst into the visible light spectrum, enabling the composite material to effectively reduce CO₂ under visible light illumination. techconnect.org This synergistic effect demonstrates the potential of CeF₃·xH₂O systems in developing advanced photocatalysts.

Studies on Surface Acidity and Active Site Characteristics

The surface properties of a catalyst, including its acidity and the nature of its active sites, are critical determinants of its performance. For ceria-based catalysts, the active sites are often associated with the Ce⁴⁺ ions and oxygen vacancies on the surface. mdpi.com In reactions like the oxidation of methanol (B129727), Ce⁴⁺ ions act as the active sites where surface methoxy species are oxidized to formates. mdpi.com

The surface acidity, comprising both Lewis and Brønsted acid sites, plays a crucial role in activating reactant molecules. For instance, in the conversion of CO₂ and methanol, weak and moderate acid sites are responsible for activating methanol, while basic sites activate CO₂. researchgate.net While specific studies detailing the surface acidity of pure CeF₃·xH₂O are not prevalent, the principles derived from ceria (CeO₂) and modified ceria systems are informative. The presence of fluoride ions can modify the electronic properties and surface chemistry of the cerium centers, potentially influencing the acidity and the characteristics of the active sites available for catalytic reactions.

Research on Biological and Biocompatibility Aspects of CeF₃·xH₂O (Strictly Academic, No Clinical Data)

Biocompatibility refers to the ability of a material to interact with a biological system without eliciting a harmful or toxic response. nih.gov Academic research on Cerium(III) fluoride nanoparticles (CeF₃ NPs) has explored their interactions with cells in vitro, providing insights into their potential biocompatibility.

One study investigated the effects of CeF₃ NPs on normal human mesenchymal stem cells (hMSC) and human breast cancer cells (MCF-7) following X-ray irradiation. nih.govnih.gov The results showed a selective, cell-dependent response. The nanoparticles protected the normal hMSC from radiation-induced arrest of proliferation, increased their viability, and helped maintain their mitochondrial membrane potential. Conversely, in the MCF-7 cancer cells, the same nanoparticles induced cell death and caused mitochondrial hyperpolarization after irradiation. nih.govnih.gov

Furthermore, the study examined DNA damage by observing double-strand breaks (DSBs). CeF₃ NPs led to a significant decrease in the number of DSBs in the normal hMSC, suggesting a protective effect. In contrast, the number of DSBs dramatically increased in the cancer cells, indicating an enhancement of radiation-induced damage. nih.govnih.gov This research, conducted purely at an academic level, highlights the complex interactions of CeF₃·xH₂O with biological systems and suggests that its effects are highly dependent on the cellular context.

Table 2: In Vitro Effects of CeF₃ Nanoparticles on Human Cells Post-Irradiation

Cell Type Effect on Viability/Proliferation Effect on Mitochondrial Potential Effect on DNA Double-Strand Breaks (DSBs) Source
Normal (hMSC) Protective; increased viability Protective; maintained potential Significant Decrease nih.govnih.gov
Cancer (MCF-7) Inductive of cell death Inductive of hyperpolarization Dramatic Increase nih.govnih.gov

This table summarizes the differential biological responses of normal and cancerous human cell lines to Cerium(III) fluoride nanoparticles in a research setting.

Investigation of Antioxidant and Radioprotective Properties of CeF₃ Nanoparticles in vitro

Cerium(III) fluoride (CeF₃) nanoparticles have demonstrated significant antioxidant and radioprotective capabilities in various in vitro studies. These properties stem from the ability of cerium to exist in both +3 and +4 oxidation states, allowing the nanoparticles to act as regenerative radical scavengers.

Research has shown that CeF₃ nanoparticles can effectively neutralize reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, which are primary mediators of cellular damage from ionizing radiation. In a study analyzing the effects of CeF₃ nanoparticles on normal human mesenchymal stem cells (hMSC) and MCF-7 cancer cells after X-ray radiation, the nanoparticles exhibited pronounced antioxidant properties by preventing the formation of these harmful radicals in an aqueous solution. Specifically, at a concentration of 10⁻⁶ M, CeF₃ nanoparticles led to a 30% decrease in hydrogen peroxide concentration, and at 10⁻⁵ M, they completely neutralized the hydrogen peroxide formed upon X-ray exposure. This catalase-like activity is attributed to the numerous binding sites for hydrogen peroxide on the surface of the nanoparticles.

The radioprotective effects of CeF₃ nanoparticles are selective, offering protection to healthy cells while potentially sensitizing cancer cells to radiation. In the aforementioned study, CeF₃ nanoparticles protected hMSCs from radiation-induced arrest in proliferation, maintaining their viability and mitochondrial membrane potential. Conversely, in MCF-7 cancer cells, the nanoparticles suppressed proliferation and acted as a radiosensitizer, leading to increased cell death. This differential effect is linked to the modulation of DNA repair mechanisms. CeF₃ nanoparticles significantly reduced the number of double-strand breaks (DSBs) in irradiated hMSCs, while in MCF-7 cells, they led to a dramatic increase in γ-H2AX foci, indicative of persistent DNA damage, four hours after irradiation.

Further studies on the planarian model organism, Schmidtea mediterranea, have corroborated these findings, demonstrating that CeF₃ nanoparticles exhibit radioprotective properties even at nanomolar concentrations. They were found to be more effective than cerium dioxide nanoparticles in this regard, suggesting a distinct mechanism of action beyond simple ROS scavenging, possibly involving the modulation of gene expression related to regeneration and stress response. The ability of these nanoparticles to protect living cells from oxidative damage induced by hydrogen peroxide has been consistently observed across multiple studies.

Table 1: Effect of CeF₃ Nanoparticles on Cellular Response to X-ray Irradiation in vitro
Cell TypeEffect of CeF₃ NanoparticlesMechanism of Action
Human Mesenchymal Stem Cells (hMSC) Radioprotective, proliferation-stimulatingReduced number of DNA double-strand breaks, maintained cell viability and mitochondrial membrane potential.
MCF-7 Cancer Cells Radiosensitizing, proliferation-suppressingIncreased number of γ-H2AX foci (DNA damage markers), induced cell death.

Fundamental Studies of Nanomaterial Interaction with Cellular Systems for Research Probes

The unique luminescent and redox-active properties of Cerium(III) fluoride nanoparticles make them valuable tools for fundamental studies of nanomaterial interactions with cellular systems. As research probes, they offer opportunities to visualize and modulate cellular processes.

The interaction of nanoparticles with cells is a complex process influenced by the physicochemical properties of the nanomaterial, such as size, shape, and surface chemistry. Studies have shown that CeF₃ nanoparticles can penetrate planarian cells, indicating their ability to be internalized by cells. Once inside, their biological effects are dose-dependent. For instance, at high concentrations (10⁻⁴ M), CeF₃ nanoparticles showed no cytotoxicity or genotoxicity to dental pulp stem cells, while at lower concentrations (10⁻⁵–10⁻⁶ M), they significantly increased the expression of genes associated with the cell cycle, differentiation, and proliferation.

The doping of CeF₃ nanoparticles with other rare-earth elements, such as terbium (Tb³⁺), enhances their functionality as research probes by conferring luminescent properties. This allows for the visualization of the nanoparticles within cellular environments and the tracking of their interactions with cellular components. For example, luminescent CeF₃:Tb nanoparticles have been used to visualize microcracks in tooth enamel, demonstrating their potential for high-resolution imaging applications in biological systems.

Furthermore, the interaction of CeF₃ nanoparticles with cellular systems extends to their ability to modulate gene expression. In planarians, CeF₃ nanoparticles were observed to increase the expression of genes crucial for the survival and regeneration of neoblasts after X-ray irradiation, highlighting a more complex biological interaction than simple antioxidant activity. Understanding these fundamental interactions is critical for the rational design of nanoparticles for specific biomedical applications, such as targeted drug delivery or as sensors for cellular states. The low toxicity of CeF₃ nanoparticles at concentrations ranging from 1 µM to 10 mM, as observed in studies on planarians, further supports their potential as biocompatible probes for cellular research.

Research on the Fundamental Basis for Contrast Agent Applications (e.g., Magnetic Susceptibility)

The potential of Cerium(III) fluoride nanoparticles as contrast agents, particularly for magnetic resonance imaging (MRI), is an emerging area of research. This application is predicated on the magnetic properties of the cerium(III) ion.

The magnetic susceptibility of CeF₃ nanoparticles has been found to be comparable to that of micron-sized particles, suggesting their suitability for use as MRI contrast agents. Contrast agents in MRI work by altering the relaxation times of water protons in their vicinity, thereby enhancing the contrast between different tissues. Materials with unpaired electrons, such as paramagnetic ions, are particularly effective in this regard. The cerium(III) ion possesses a 4f¹ electron configuration, making it paramagnetic.

While gadolinium(III)-based complexes are the most commonly used contrast agents in clinical practice, concerns about their potential toxicity have spurred the search for alternatives. Fluorine-containing compounds have gained attention as potential MRI probes due to the favorable magnetic properties of the ¹⁹F nucleus. Cerium(III) fluoride nanoparticles offer a unique combination of a paramagnetic metal center and a fluorine-rich composition, which could potentially be exploited for dual-mode or enhanced contrast imaging.

The development of CeF₃ nanoparticles as contrast agents requires a thorough understanding of their magnetic properties at the nanoscale and how these properties are influenced by factors such as particle size, surface coating, and the surrounding biological environment. The high specific surface area of these nanoparticles could allow for a high density of paramagnetic centers to interact with surrounding water molecules, potentially leading to significant contrast enhancement. Further research is needed to fully characterize the relaxivity of CeF₃ nanoparticles and to evaluate their efficacy and safety as MRI contrast agents in preclinical models.

Development of Nanocontainers for Controlled Release in Research Contexts

The physical and chemical properties of Cerium(III) fluoride nanoparticles make them promising candidates for the development of nanocontainers for the controlled release of therapeutic or diagnostic agents in a research setting.

The high specific surface area and large pore volume of CeF₃ nanoparticles provide a high loading capacity for various molecules. This is a critical feature for an effective drug delivery system. For instance, CeF₃ nanoparticles produced by pulsed electron beam evaporation have a specific surface area of 62 m²/g and a pore volume of 0.11 cm³/g, which are conducive to their use as nanocontainers.

A key aspect of a controlled release system is the ability to trigger the release of the payload in response to specific stimuli, such as a change in pH. In one study, fluorescent CeF₃ nanoparticles were surface-modified with polyethylenimine (PEI), and the anticancer drug methotrexate was conjugated to the surface through a glutaraldehyde crosslinker. This system was designed for pH-sensitive release, which is particularly relevant for targeting the acidic microenvironment of tumors. The inherent fluorescence of the CeF₃ nanoparticles also provides a means for tracking the nanocontainer, offering theranostic capabilities.

Furthermore, the surface of these nanocontainers can be functionalized with targeting ligands to enhance their delivery to specific cell types. In the same study, hyaluronic acid (HA) was attached to the surface of the methotrexate-loaded nanoparticles. HA is a ligand for the CD44 receptor, which is overexpressed on the surface of many cancer cells, thus enabling active targeting. The development of such multi-functional nanocontainers based on CeF₃ holds significant promise for advancing research in targeted drug delivery and personalized medicine.

Optical and Electronic Materials Research Utilizing CeF₃·xH₂O

Cerium(III) fluoride has garnered significant interest in the field of optical and electronic materials due to its favorable optical properties and potential for use in various device applications.

Fabrication and Optical Characterization of Cerium(III) Fluoride Thin Films

Thin films of Cerium(III) fluoride can be fabricated using various deposition techniques, including electron beam evaporation and chemical vapor deposition (CVD). The properties of the resulting films are highly dependent on the deposition conditions, such as substrate temperature and deposition rate. For instance, hard, compact, and durable films are typically obtained at substrate temperatures between 250 and 300 °C and high evaporation rates.

Optically, CeF₃ thin films are transparent over a broad spectral range, from the ultraviolet (UV) to the mid-infrared (MIR), typically from around 300 nm to 13 µm. This wide transparency window makes them suitable for a variety of optical coatings, including anti-reflection coatings and interference filters. The refractive index of CeF₃ thin films varies with wavelength, being approximately 1.64 at 500 nm and decreasing to about 1.55 at 10 µm.

The structural properties of CeF₃ thin films have been characterized using techniques such as X-ray diffraction (XRD), which has confirmed the hexagonal crystal structure of the cerium trifluoride phase in films synthesized by CVD. The optical constants of these films can be determined by fitting their transmission spectra using models like the Lorentz oscillator model. The durability of these films is also a key characteristic, with studies showing they can pass moderate abrasion and adhesion tests even after prolonged exposure to humidity.

Table 2: Optical Properties of Cerium(III) Fluoride Thin Films
PropertyValueWavelength
Range of Transparency 300 nm – 13 µm-
Refractive Index ~ 1.66300 nm
~ 1.64500 nm
~ 1.611.0 µm
~ 1.568.0 µm
~ 1.5510.0 µm
~ 1.5412.0 µm

Data sourced from Merck Group Patinal® datasheet.

Research on Electron Transport Layer Functionality in Model Systems

The electronic properties of Cerium(III) fluoride suggest its potential for use in electronic devices, particularly as a component in model systems for studying electron transport phenomena. While not a conventional semiconductor, its dielectric nature and wide bandgap make it a candidate for insulating or barrier layers.

In the context of electronic materials, the ability of cerium to cycle between the +3 and +4 oxidation states is significant. This redox activity could play a role in charge transfer processes at interfaces with other materials. The study of intramolecular electron transfer in cerium(III) double-decker complexes, for example, provides insights into the fundamental electronic behavior of cerium ions in a coordinated environment.

While direct applications of CeF₃ as an electron transport layer in devices like organic light-emitting diodes (OLEDs) or solar cells are not yet widely reported, its properties are relevant to the broader field of rare-earth fluorides in electronics. The low refractive index of fluoride materials is advantageous in light-outcoupling enhancement in OLEDs. Furthermore, the chemical stability and insulating properties of CeF₃ could be utilized to create well-defined interfaces in model electronic structures, allowing for the systematic study of charge injection and transport across these interfaces. The development of high-quality thin films with controlled properties is a crucial first step in exploring these potential functionalities.

Studies on Transparent Ceramic and Glass-Ceramic Formulations

Cerium(III) fluoride is a key component in the development of advanced transparent ceramics and glass-ceramics due to its favorable optical and chemical properties, including a low refractive index, high thermal stability, and excellent transparency from the ultraviolet (UV) to the mid-infrared regions stanfordmaterials.comsamaterials.comchemiis.com. Its incorporation into these materials is driven by applications in fields such as scintillators for radiation detection, solid-state lighting, and specialized optical components stanfordmaterials.comurfu.ru. Research focuses on harnessing the luminescent properties of the Ce³⁺ ion and using the CeF₃ crystalline phase as a host for other functional ions.

Cerium(III) Fluoride in Glass-Ceramic Formulations

Glass-ceramics containing Cerium(III) fluoride are composite materials where CeF₃ nanocrystals are precipitated within an amorphous glass matrix. This approach combines the processability of glass with the superior optical properties of the crystalline phase.

A significant area of research is the fabrication of rare-earth ion-doped glass-ceramics containing hexagonal CeF₃ nanocrystals. nih.gov In these materials, the CeF₃ nanocrystals, typically around 12 nm in size, serve as a low-phonon-energy host environment for dopant ions. nih.govoptica.org This is advantageous because it can enhance the luminescent efficiency of the dopants. Studies have demonstrated efficient energy transfer from Ce³⁺ ions to other rare-earth ions like Terbium (Tb³⁺) and Dysprosium (Dy³⁺) within the CeF₃ nanocrystals. nih.govoptica.org For instance, Dy³⁺-doped glass-ceramics containing CeF₃ nanocrystals have been shown to emit intense white light under UV excitation, making them potential candidates for white-light-emitting diodes (W-LEDs). nih.govoptica.org

The composition of the host glass is crucial. Oxyfluoride glasses, such as those in the CeF₃-BaF₂-AlF₃-SiO₂ system, have been prepared that exhibit blue emission under UV irradiation. nii.ac.jp The preparation atmosphere (e.g., CO vs. Ar) can influence the coordination of cerium ions with fluoride ions, affecting the luminescent properties. nii.ac.jp In borosilicate oxyfluoride glass systems, the addition of CeF₃ can lead to the rupture of the tetrahedral glass network. spiedigitallibrary.org Other studies have explored doping CeF₃ into aluminium fluorophosphate glasses, which demonstrated good transparency in the 70-80% range and a characteristic emission peak around 348 nm under 307 nm excitation, attributed to the 5d→4f transition of Ce³⁺ ions. scientific.netbohrium.com

Table 1: Properties of Cerium(III) Fluoride-Containing Glass-Ceramics

Glass System Dopant(s) Key Finding / Property Potential Application
Oxyfluoride Glass-Ceramic Dy³⁺ Intense white-light emission under UV excitation due to energy transfer from Ce³⁺ to Dy³⁺ within CeF₃ nanocrystals. nih.govoptica.org White-Light-Emitting Diodes (W-LEDs) nih.gov
Oxyfluoride Glass-Ceramic Tb³⁺ Efficient energy transfer from Ce³⁺ to Tb³⁺. The Ce³⁺ emission decay time was 43 ns in undoped samples. optica.org Phosphors optica.org
CeF₃-BaF₂-AlF₃-SiO₂ None Blue emission under UV irradiation. Emission spectrum separable into three peaks (approx. 410, 445, and 490 nm). nii.ac.jp Optical Materials nii.ac.jp
Aluminium Fluorophosphate None (CeF₃ is the dopant) Transparency of 70-80%. Emission peak around 348 nm from Ce³⁺ 5d→4f transition. scientific.netbohrium.com UV-Emitting Materials, Scintillators scientific.net

Cerium(III) Fluoride in Transparent Ceramic Formulations

Transparent ceramics are polycrystalline materials with optical properties comparable to single crystals. Cerium(III) fluoride is investigated for these applications, particularly for its scintillation properties—the ability to emit light when exposed to ionizing radiation. stanfordmaterials.comresearchgate.net CeF₃ is considered a promising scintillator due to its high density, fast response, and high radiation resistance. urfu.ruresearchgate.net

The fabrication of fully transparent CeF₃ ceramics is challenging. One primary method explored is hot-pressing of CeF₃ powders. researchgate.netmdpi.com In one study, translucent CeF₃ ceramics were fabricated by sintering at 950°C under a pressure of 300 MPa, achieving a transmittance of 10–25% in the visible region for a 0.75 mm thick sample. researchgate.net A significant hurdle in achieving high transparency is the hexagonal crystal structure of CeF₃, which causes birefringence (the dependence of the refractive index on the polarization and propagation direction of light). researchgate.net This effect can be mitigated by creating a grain-oriented structure, for example, through a slip-casting process in a strong magnetic field. researchgate.net

The primary application driving research into CeF₃ transparent ceramics is for use in high-energy physics and medical imaging. researchgate.netmdpi.com Compared to other scintillating crystals like cerium bromide (CeBr₃), CeF₃ is not hygroscopic but shows a lower luminescence efficiency in the diagnostic radiology X-ray energy range (50–140 kVp). mdpi.com However, its fast decay time and radiation hardness make it a valuable material for specific detector applications. researchgate.net

Table 2: Fabrication and Properties of Cerium(III) Fluoride Transparent Ceramics

Material Fabrication Method Sintering Parameters Achieved Transmittance Primary Application
CeF₃ Ceramic Hot-Pressing 950°C, 300 MPa, 2 h 10–25% (visible region, 0.75 mm thickness) researchgate.net Scintillators researchgate.net

Thermal Behavior and Dehydration Kinetics of Cerium Iii Fluoride Xhydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of CeF₃·xH₂O

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for investigating the thermal behavior of hydrated salts. TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about processes involving mass loss, such as dehydration. DSC measures the heat flow into or out of a sample compared to a reference, identifying the temperatures and enthalpies of phase transitions and chemical reactions.

When CeF₃·xH₂O is heated, TGA typically reveals a mass loss corresponding to the removal of water molecules. Studies on various rare earth fluoride (B91410) hydrates have shown that the dehydration process occurs at elevated temperatures. A comprehensive thermogravimetric study on a series of rare earth fluoride hydrates, including those of lanthanum, neodymium, and samarium, found that the complete removal of water to form the anhydrous fluoride requires temperatures in the range of 315°C to 405°C. researchgate.net

The DSC curve corresponding to the dehydration process shows one or more endothermic peaks. Each endotherm represents a distinct dehydration event, where energy is absorbed to break the bonds holding the water molecules within the crystal lattice. For instance, analysis of CeF₃ nanoparticles often shows a broad endotherm between 40°C and 250°C, which is attributed to the loss of physically adsorbed surface water. scispace.com For crystalline hydrates, more defined peaks at higher temperatures are expected.

The precise temperatures and profiles of the TGA and DSC curves depend on factors such as the heating rate, the atmospheric conditions (e.g., inert or oxidizing), and the specific hydration state (the value of 'x') of the cerium(III) fluoride hydrate (B1144303).

Heating Rate (°C/min)AtmosphereTemperature Range (°C)Observed EventsAnalytical Technique
10NitrogenRoom Temp - 800DehydrationTGA
10Argon40 - 1400Loss of adsorbed water, High-temp phase transitionDSC-TG
5-20Inert100 - 400Stepwise DehydrationTGA

Identification of Discrete Dehydration Stages and Associated Enthalpies

The dehydration of a crystalline hydrate often proceeds in distinct steps rather than as a continuous process. These discrete stages correspond to the removal of water molecules that are bound with different energies or located in different environments within the crystal structure. DSC is particularly effective at resolving these individual stages, which appear as separate or overlapping endothermic peaks.

For example, studies on the thermal decomposition of neodymium fluoride hydrate (NdF₃·(0.5-1)H₂O) indicate a stepwise dehydration process. researchgate.net This behavior is attributed to the existence of water molecules in different sites, such as the vacancies within the crystal lattice of the fluoride. researchgate.net The energy required to remove water from these different sites varies, leading to dehydration at different temperatures.

Each endothermic peak in a DSC thermogram can be integrated to determine the enthalpy change (ΔH) associated with that specific dehydration step. This enthalpy of dehydration is a measure of the energy required to remove one mole of water from the hydrate. While specific enthalpy values for CeF₃·xH₂O are not extensively reported, data from analogous hydrated compounds illustrate the principle. The magnitude of the enthalpy provides information on the strength of the water's bonding within the hydrate structure.

Hydrated CompoundDehydration StepPeak Temperature (°C)Enthalpy of Dehydration (kJ/mol H₂O)
LaCl₃·7H₂OLaCl₃·7H₂O → LaCl₃·3H₂O~110Value not specified
LaCl₃·3H₂OLaCl₃·3H₂O → LaCl₃·H₂O~160Value not specified
MgSO₄·7H₂OMgSO₄·7H₂O → MgSO₄·6H₂O~50~55
MgSO₄·6H₂OMgSO₄·6H₂O → MgSO₄·H₂O~115~69

Note: Data for LaCl₃·xH₂O and MgSO₄·xH₂O are provided for illustrative purposes to demonstrate stepwise dehydration and associated enthalpies.

Kinetic Modeling of Dehydration Processes in Cerium(III) Fluoride Hydrates

Kinetic modeling of TGA data allows for the determination of the kinetic parameters of the dehydration process, such as the activation energy (Eₐ), the pre-exponential factor (A), and the reaction mechanism model, f(α). The activation energy represents the minimum energy barrier that must be overcome for the dehydration reaction to occur.

Non-isothermal kinetic analysis, where the sample is heated at a constant rate, is commonly employed. Model-free methods, such as the Flynn-Wall-Ozawa (FWO) method, are powerful tools as they can calculate the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. This is particularly useful for complex, multi-step processes. Model-fitting methods, such as the Coats-Redfern method, involve fitting different solid-state reaction models to the experimental data to find the one that best describes the dehydration mechanism.

Commonly applied reaction models describe different physical processes, such as nucleation, geometric contraction (phase boundary movement), or diffusion. The choice of the most appropriate model provides insight into the rate-limiting step of the dehydration process. For instance, a diffusion-controlled model might suggest that the rate is limited by the movement of water molecules through the solid product layer.

Kinetic Model CategoryModel Name/EquationPhysical Process Represented
Reaction Order F1: f(α) = 1 - αFirst-order reaction, random nucleation.
Geometrical Contraction R2: f(α) = 2(1 - α)¹/²Contraction in two dimensions (cylindrical).
R3: f(α) = 3(1 - α)²/³Contraction in three dimensions (spherical).
Diffusion D3: f(α) = 3(1 - α)²/³ / [2(1 - (1 - α)¹/³)]Jander equation, 3D diffusion (spherical).
Nucleation & Growth A2: f(α) = 2(1 - α)[-ln(1 - α)]¹/²Avrami-Erofeev equation (n=2).

Analysis of Phase Transformations Upon Thermal Treatment and Formation of Anhydrous CeF₃

Following the complete removal of water molecules, the resulting material is anhydrous Cerium(III) fluoride (CeF₃). The formation of this anhydrous phase can be confirmed using techniques like X-ray Diffraction (XRD), which provides information about the crystal structure of the material before and after heating.

Thermogravimetric studies of various rare earth fluoride hydrates show that the formation of the anhydrous fluoride is typically complete by around 405°C. researchgate.net Once formed, anhydrous CeF₃ is generally stable over a wide temperature range. However, at higher temperatures, further transformations can occur depending on the atmosphere. In the presence of air or water vapor, anhydrous rare earth fluorides can undergo partial hydrolysis or oxidation to form oxyfluorides (REOF). researchgate.net This conversion typically begins in the temperature range of 600°C to 690°C. researchgate.net The reaction can be represented as:

2 CeF₃(s) + O₂(g) → 2 CeOF(s) + 2 F₂(g)

Under inert conditions, anhydrous CeF₃ may undergo crystallographic phase transitions at very high temperatures. For example, a transformation from a metastable hexagonal phase to a more stable phase has been observed for CeF₃ nanoparticles at temperatures between 1170°C and 1400°C. scispace.com The thermal treatment history, therefore, plays a crucial role in determining the final composition and crystal structure of the product.

Surface Chemistry and Interfacial Phenomena of Cerium Iii Fluoride Xhydrate

Adsorption Studies (e.g., Water Vapor, Gases) on CeF₃·xH₂O Surfaces

Detailed experimental data, such as adsorption isotherms for water vapor and other gases on Cerium(III) fluoride (B91410) xhydrate surfaces, are not extensively reported in publicly available literature. The designation "xhydrate" inherently indicates that the compound has an affinity for water, existing with a variable number of water molecules associated with its structure, which implies significant interaction with water vapor.

The surface of ionic compounds like Cerium(III) fluoride is expected to be hydrophilic. For CeF₃ nanoparticles, a high surface-area-to-volume ratio would further enhance the tendency to adsorb molecules from the environment. The adsorption process is driven by the minimization of surface energy. Water molecules, being polar, would readily physisorb onto the ionic surface of CeF₃.

While quantitative data is scarce, the general principles of gas adsorption on solid surfaces can be applied. mpg.de The process can be classified as physisorption, involving van der Waals forces, or chemisorption, involving chemical bond formation. mpg.de For water vapor on CeF₃·xH₂O, the initial layers are likely to be strongly bound, with subsequent layers interacting through weaker hydrogen bonds. The kinetics of such adsorption would be influenced by the presence of surface functional groups and the porous structure of the material, if any. acs.org The lack of specific studies on CeF₃·xH₂O means that detailed parameters like the Brunauer–Emmett–Teller (BET) surface area determined by gas adsorption are not available to be reported here.

Strategies for Surface Functionalization to Enhance Research Performance

Surface functionalization of Cerium(III) fluoride, particularly in its nanoparticle form, is a key strategy to enhance its properties for specific research and technological applications. These modifications aim to improve colloidal stability, enhance luminescence, and impart biocompatibility.

Several key strategies have been developed:

Silica (B1680970) Shelling: Coating CeF₃ nanoparticles with a silica (SiO₂) shell is a common method to improve their water dispersibility and biocompatibility. The silica surface provides a scaffold for further biofunctionalization, allowing molecules like biotin (B1667282) to be conjugated to the nanoparticle surface for use as biological fluorescence probes. researchgate.netnih.gov

Core-Shell Structures: The synthesis of core-shell nanocrystals, such as CeF₃:Tb³⁺@LaF₃, significantly enhances the luminescent properties. researchgate.netnih.gov The Lanthanum(III) fluoride (LaF₃) shell acts as a barrier, reducing energy loss from surface luminescence centers and thereby increasing the emission intensity and lifetime of the nanoparticle. nih.gov

Organic Ligand Capping: Modifying the surface of CeF₃ nanoparticles with organic ligands or surfactants can control their size and improve their solubility in various media. For instance, capping with the amino acid Leucine (B10760876) can render the nanoparticles water-soluble. internationaljournalcorner.com This coating also serves to increase the distance between luminescent lanthanide ions and surface quenchers, reducing non-radiative decay pathways and enhancing fluorescence. internationaljournalcorner.com Similarly, catanionic surfactants have been used in reverse micelles to synthesize ultrafine (1.8 nm average diameter) CeF₃ nanoparticles, where strong chemical interactions between the surfactant and the nanoparticle surface were observed. nih.gov

These functionalization techniques are crucial for adapting CeF₃ nanoparticles for advanced applications, particularly in the biomedical field where interaction with biological systems is paramount. researchgate.net

Functionalization StrategyModifying Agent/MethodPurpose/Enhanced PerformanceApplication Area
Silica Shelling SiO₂-NH₂ layerImproves water dispersibility; allows for bio-conjugation (e.g., with biotin). researchgate.netBiomedical fluorescence probes researchgate.net
Core-Shell Synthesis Lanthanum(III) fluoride (LaF₃) shellEnhances emission intensity and luminescence lifetime by passivating surface defects. researchgate.netnih.govLuminescent materials, bio-imaging nih.gov
Organic Ligand Capping Leucine (amino acid)Renders nanoparticles water-soluble; reduces non-radiative decay. internationaljournalcorner.comBiological fluorescence labeling internationaljournalcorner.com
Surfactant Modification Catanionic surfactant (DEHPA + N1923)Controls nanoparticle size during synthesis; modifies surface chemistry. nih.govAdvanced nanomaterial synthesis nih.gov

Investigation of Interfacial Interactions in Cerium(III) Fluoride-Based Composite Materials

Polymer Composites: In Polylactic Acid (PLA)/CeF₃ films, the CeF₃ nanoparticles act as a nucleating agent, improving the crystallinity and tensile strength of the polymer. mdpi.com Field Emission Scanning Electron Microscopy (FESEM) images show good dispersion and few cavities at the interface, suggesting strong interfacial adhesion. This is attributed to the potential formation of coordination bonds between the cerium ions on the nanoparticle surface and the oxygen atoms in the hydroxyl and carboxyl groups of the PLA matrix. mdpi.com This interaction improves the compatibility between the inorganic filler and the organic polymer. mdpi.com

Glass and Glass-Ceramic Composites: CeF₃ is used as an additive in glass manufacturing to improve thermal stability and optical transparency. stanfordmaterials.com Its chemical inertness is a key advantage, ensuring it does not cause undesired reactions during the high-temperature glass melting process. stanfordmaterials.com In glass-ceramic composites, CeF₃ nanocrystals can be precipitated within a silicate (B1173343) glass matrix. The interface between the CeF₃ crystals and the amorphous glass matrix is crucial. Studies on cerium-doped glasses show a change in the local structure from -Ce-O- to -Ce-F- units upon crystallization, which dramatically enhances luminescence and scintillating performance. researchgate.net

The nature of the interfacial bonding in these composites ranges from physical mixing to strong chemical interactions, depending on the matrix material.

Composite MatrixNature of InterfaceType of InteractionImpact on Composite Properties
Polylactic Acid (PLA) Good adhesion between CeF₃ nanoparticles and polymer matrix. mdpi.comCoordination bonding between Ce³⁺ and oxygen in PLA. mdpi.comImproved crystallinity, tensile strength, and thermal stability. mdpi.com
Glass/Glass-Ceramics Interface between crystalline CeF₃ and amorphous glass matrix. researchgate.netPrimarily physical dispersion; local structural changes from Ce-O to Ce-F bonds upon crystallization. stanfordmaterials.comresearchgate.netEnhanced thermal stability, optical transparency, and luminescence. stanfordmaterials.comresearchgate.net
Scintillators Physical interface between CeF₃ and other scintillator materials. stanfordmaterials.comPhysical mixing; energy transfer at the nanoscale interface in nanocomposites. researchgate.netstanfordmaterials.comLowered refractive index, improved light emission stability, and extended life. stanfordmaterials.com

Structure Property Relationships in Cerium Iii Fluoride Xhydrate Systems

Correlation between Synthesis Parameters and Resultant Structural and Morphological Features

The structural and morphological characteristics of Cerium(III) fluoride (B91410) x-hydrate are profoundly influenced by the synthesis methodology and the specific parameters employed during its formation. Control over these parameters allows for the targeted synthesis of materials with desired particle sizes, shapes, and crystal structures.

Several synthesis routes have been developed, including co-precipitation, hydrothermal methods, and dry synthesis techniques. In aqueous methods like co-precipitation, the choice of precursors is a critical starting point. For instance, reacting Cerium(III) chloride heptahydrate with ammonium (B1175870) fluoride in a deionized water medium is a common approach to producing cerium fluoride nanoparticles. internationaljournalcorner.com The molar ratio of the cerium salt to the fluoride source directly impacts the stoichiometry and phase purity of the final product.

Dry synthesis offers an alternative route, avoiding aqueous media. One such method involves mixing Cerium(IV) oxide (CeO2) with ammonium bifluoride (NH4HF2) and heating the mixture. acs.org The reaction temperature and the molar ratio of reactants are key variables. For example, a molar ratio of 1:6 (CeO2 to NH4HF2) reacted at 390 K has been used to synthesize an intermediate, (NH4)4CeF8, which is then decomposed at higher temperatures (e.g., 1070 K) to yield CeF3. acs.org This dry method has been shown to produce distinct morphologies, such as rod-shaped nanorods approximately 150 ± 5 nm in length and 20 ± 2 nm in diameter. acs.orgacs.org In contrast, other conditions can yield spherical or flaky nanoparticles with diameters around 10 ± 2 nm. acs.org The heating rate during decomposition is also a crucial parameter; excessively high rates can lead to the formation of undesired cerium oxyfluoride (CeOF) impurities. acs.org

The table below summarizes the relationship between key synthesis parameters and the resulting features of cerium fluoride.

Synthesis MethodPrecursorsKey ParametersResultant Morphology
Co-precipitationCerium(III) chloride heptahydrate, Ammonium fluorideMolar ratio (1:3), Aqueous mediumNanoparticles
Dry SynthesisCerium(IV) oxide, Ammonium bifluorideMolar ratio (1:6), Reaction Temperature (390 K for intermediate), Decomposition Temperature (1070 K for CeF3)Rod-shaped nanorods, Spherical/flaky nanoparticles

Influence of Hydration State and Crystallinity on Spectroscopic and Functional Properties

The hydration state—the quantity of water molecules (x) integrated into the crystal lattice of Cerium(III) fluoride x-hydrate—and the material's crystallinity are pivotal in determining its spectroscopic and functional properties. Water molecules within the crystal structure act as ligands, directly coordinating with the cerium(III) ion and altering its local chemical environment.

The luminescence of cerium(III) fluoride arises from the 5d-4f electronic transition of the Ce³⁺ ion. internationaljournalcorner.com The energy levels of the 5d orbital are highly sensitive to the ion's coordination environment. A study of cerium(III)-fluoro complexes in aqueous solution revealed that the number of fluoride and water ligands ([Ce(III)Fx(H2O)9-x]³⁻x) significantly affects the photophysical behavior. nih.gov This provides a model for understanding the solid hydrated state, where variations in the degree of hydration lead to different coordination spheres for the Ce³⁺ ions. These differences can result in multi-component emission decays, where distinct cerium sites within the lattice exhibit different luminescence lifetimes. nih.gov Consequently, the hydration state can be used to tune the emission characteristics of the material.

Impact of Doping, Surface Modification, and Nanoscale Effects on Material Performance in Research Applications

The intrinsic properties of Cerium(III) fluoride x-hydrate can be further tailored and enhanced through doping, surface modification, and leveraging nanoscale effects, significantly expanding its performance in various research applications.

Doping: The introduction of other rare-earth ions (dopants) into the CeF3 host lattice is a common strategy to modify its optical properties. The Ce³⁺ ions in the lattice can efficiently absorb energy and transfer it to the dopant ions. nih.gov For example, doping with Terbium (Tb³⁺) results in a material that exhibits the characteristic green luminescence of terbium. researchgate.net This process is utilized to create phosphors and scintillators with specific emission wavelengths. Doping with ions like Europium (Eu³⁺) can similarly produce red emissions. wikipedia.org The concentration of the dopant is a critical parameter that must be optimized to maximize emission intensity without causing concentration quenching.

Surface Modification: In nanoscale forms of cerium fluoride, a large fraction of the atoms are on the surface. These surface atoms can have dangling bonds and act as non-radiative recombination centers, or "quenchers," which reduce luminescence efficiency. internationaljournalcorner.com Surface modification, or capping, is employed to passivate these surface states. One effective method is to grow an inert shell of a material with a similar crystal lattice, such as Lanthanum(III) fluoride (LaF3), around the CeF3:Tb³⁺ nanoparticle core. This core-shell structure creates a barrier that prevents energy loss from the surface, significantly increasing both the luminescence intensity (by over 25%) and the luminescence lifetime. nih.gov Another approach involves modifying the surface with organic ligands, such as the amino acid Leucine (B10760876). internationaljournalcorner.com This not only reduces non-radiative pathways but can also render the nanoparticles water-soluble, which is crucial for biological applications like fluorescence labeling. internationaljournalcorner.com

Nanoscale Effects: When Cerium(III) fluoride is produced at the nanoscale (typically 1-100 nm), its properties can change dramatically compared to the bulk material. The high surface-area-to-volume ratio of nanoparticles means that surface effects become dominant. nih.gov For example, the catalytic and antioxidant properties of cerium-containing nanoparticles are heavily dependent on their specific surface area. nih.gov Furthermore, the morphology of the nanoparticles has been shown to impact their interaction with biological systems. Studies on cerium oxide nanoparticles have demonstrated that different shapes (e.g., nanorods versus nanocubes/octahedrons) can elicit different biological responses, such as varying levels of toxicity. nih.gov This highlights that controlling the shape of CeF3 nanoparticles is a critical factor for their application in nanomedicine and bio-imaging.

The table below details the effects of various modifications on the properties of cerium fluoride.

Modification TypeExampleEffectResearch Application
DopingTerbium (Tb³⁺)Introduces green luminescence via energy transfer from Ce³⁺Scintillators, Fluorescent labels
DopingEuropium (Eu³⁺)Introduces red luminescencePhosphors, Display technologies
Surface ModificationLaF3 Shell (Core-Shell)Increases luminescence intensity and lifetime by passivating surface defectsHigh-efficiency scintillators, Bio-imaging
Surface ModificationLeucine cappingImproves water solubility, reduces surface quenchingBiological fluorescence labeling
Nanoscale EffectHigh Surface AreaEnhances catalytic and antioxidant activityCatalysis, Redox-active drugs
Nanoscale EffectMorphology (Rods vs. Cubes)Influences biological interactions and toxicity profilesNanomedicine, Safer-by-design materials

Q & A

Q. How can the hydration degree (x) in CeF₃·xH₂O be experimentally determined?

Thermogravimetric analysis (TGA) is the primary method. Heat the sample under controlled conditions (e.g., 25–800°C) to measure mass loss corresponding to water release. For CeF₃·xH₂O, dehydration typically occurs below 200°C. Complementary techniques like Karl Fischer titration or differential scanning calorimetry (DSC) can validate results .

Q. What synthesis methods yield phase-pure CeF₃·xH₂O?

  • Precipitation : Mix aqueous solutions of Ce³⁺ salts (e.g., CeCl₃) with fluoride sources (e.g., NH₄F) under stirring. Control pH (<4) to avoid hydrolysis. Sonication-assisted precipitation enhances particle homogeneity and reduces agglomeration .
  • Hydrothermal synthesis : Higher crystallinity is achieved by heating precursors (e.g., Ce(NO₃)₃ and NaF) in autoclaves at 150–200°C for 12–24 hours .

Q. Which characterization techniques are critical for analyzing CeF₃·xH₂O?

  • XRD : Confirms crystal structure (hexagonal for anhydrous CeF₃; hydration may induce lattice expansion).
  • FTIR/ATR : Identifies O–H stretching (~3400 cm⁻¹) and Ce–F bonds (~400–500 cm⁻¹).
  • SEM/TEM : Reveals morphology (nanoparticles, rods) influenced by synthesis parameters .

Advanced Research Questions

Q. How does hydration affect the ionic conductivity of CeF₃·xH₂O?

Hydration introduces protonic conductivity via water molecules in the lattice. However, excessive hydration (>x=0.5) disrupts the fluoride ion conduction pathway, reducing overall ionic mobility. Electrochemical impedance spectroscopy (EIS) at varying humidity levels can quantify this trade-off .

Q. What strategies resolve contradictions in catalytic activity data for CeF₃·xH₂O?

  • Surface vs. bulk effects : XPS analysis distinguishes surface Ce³⁺/Ce⁴⁺ ratios, which influence redox activity. Hydrated surfaces may favor Ce³⁺, reducing catalytic efficiency in oxidation reactions .
  • Hydration uniformity : Use in situ XRD during hydration/dehydration cycles to correlate structural changes with activity .

Q. How can CeF₃·xH₂O be integrated into solid-state electrolytes for fuel cells?

Composite electrolytes with CeF₃·xH₂O and polymers (e.g., PVDF) improve mechanical stability. Optimize x to balance protonic (H⁺) and anionic (F⁻) conductivity. Electrochemical stability windows (via cyclic voltammetry) must exceed 2 V for practical use .

Q. What role do defects play in the optical properties of CeF₃·xH₂O?

Oxygen vacancies (introduced during hydration) create mid-gap states, altering photoluminescence. Compare UV-Vis spectra of hydrated vs. anhydrous samples to identify defect-related absorption bands (~300–400 nm) .

Methodological Considerations

Q. How to design experiments to study CeF₃·xH₂O’s stability under reactive atmospheres?

  • Thermogravimetric analysis (TGA) coupled with mass spectrometry : Track mass loss and gas evolution (e.g., H₂O, HF) under CO₂ or O₂ flow.
  • In situ Raman spectroscopy : Monitor structural changes during gas exposure .

Q. What precautions are needed when handling CeF₃·xH₂O in aqueous media?

  • Avoid prolonged exposure to moisture to prevent uncontrolled hydration.
  • Use acidic buffers (pH 2–4) to stabilize Ce³⁺ and minimize hydrolysis to CeO₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.